Product packaging for Tripropyltin laurate(Cat. No.:CAS No. 57808-37-4)

Tripropyltin laurate

Cat. No.: B14609439
CAS No.: 57808-37-4
M. Wt: 447.3 g/mol
InChI Key: GBVHWVQKJWLJKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tripropyltin laurate is a useful research compound. Its molecular formula is C21H44O2Sn and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44O2Sn B14609439 Tripropyltin laurate CAS No. 57808-37-4

Properties

CAS No.

57808-37-4

Molecular Formula

C21H44O2Sn

Molecular Weight

447.3 g/mol

IUPAC Name

tripropylstannyl dodecanoate

InChI

InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1

InChI Key

GBVHWVQKJWLJKO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Tripropyltin Laurate (CAS Number: 2233-00-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding tripropyltin laurate (CAS 2233-00-3) is exceptionally scarce in publicly available scientific literature. This guide compiles available data for the substance and supplements it with information on closely related tripropyltin and other triorganotin compounds to provide a comprehensive overview. Inferences drawn from related compounds are clearly noted.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 2233-00-3, is an organotin compound. Organotin compounds are characterized by the presence of at least one tin-carbon bond. The properties and biological activities of organotins are highly dependent on the number and nature of the organic groups attached to the tin atom. Triorganotins (R₃SnX), such as this compound, are generally the most toxic class of organotin compounds.[1][2] They have been utilized for their biocidal properties, including as fungicides and bactericides.[3] This document aims to provide a detailed technical guide on the available information for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Tripropyltin Cation and Related Compounds

PropertyValueCompoundSource
Molecular Weight247.97 g/mol Tripropyltin Cation[4]
Molecular FormulaC₉H₂₁Sn⁺Tripropyltin Cation[4]
Boiling Point224.7°C at 760 mmHgTripropyltin[5]
Flash Point89.7°CTripropyltin[5]
Vapor Pressure0.134mmHg at 25°CTripropyltin[5]

Note: The data presented for "Tripropyltin" without a specified anion are for the general tripropyltin moiety and should be considered indicative.

Toxicological Data

No specific toxicological studies for this compound were found. The toxicity of organotin compounds is primarily determined by the organic substituents. Trialkyltins, including tripropyltin compounds, are known to be highly toxic.[2][6] Their toxicity generally decreases as the alkyl chain length increases.[2][7]

Table 2: Acute Toxicity of Related Organotin Compounds

CompoundLD₅₀ (Oral, Rat)Source
Tributyltin Chloride122 - 349 mg/kg[7]
Dimethyltin Dichloride74 - 237 mg/kg[7]
Trioctyltin Chloride>4000 mg/kg[7]

Triorganotin compounds are known to cause a range of adverse health effects, including neurotoxicity, immunotoxicity, and reproductive and developmental toxicity.[2][8][9] Triethyltin and trimethyltin are particularly potent neurotoxins, while tributyltin compounds are known for their immunotoxic effects.[2] Tripropyltin compounds have been shown to induce thymus weight reduction in rats, indicating potential immunotoxicity.[3]

General Toxicological Profile of Triorganotins:

  • Neurotoxicity: Can cause headache, lassitude, visual disturbances, and in severe cases, seizures and coma.[2]

  • Immunotoxicity: Can lead to thymus atrophy and suppression of the immune system.[3][8]

  • Reproductive and Developmental Toxicity: Some organotins have been shown to cause reproductive effects in laboratory animals.[7][9]

  • Skin and Eye Irritation: Many organotin compounds are irritants to the skin and eyes.[1]

Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines a general experimental protocol for the synthesis and toxicological evaluation of a triorganotin carboxylate, based on methodologies reported for similar compounds.[10]

4.1. Synthesis of Triorganotin Carboxylates

A common method for the synthesis of triorganotin carboxylates involves the reaction of a triorganotin halide (e.g., tripropyltin chloride) with the corresponding carboxylic acid (in this case, lauric acid) or its salt.

Experimental Workflow: Synthesis

G Reactants Tripropyltin Chloride + Lauric Acid/Sodium Laurate Reaction Reflux with Stirring Reactants->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Benzene) Solvent->Reaction Purification Filtration & Solvent Evaporation Reaction->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Product->Characterization

Caption: General synthesis workflow for a triorganotin carboxylate.

Methodology:

  • Reactants: Tripropyltin chloride and lauric acid (or sodium laurate) are used as starting materials. The reaction is typically carried out in a 1:1 molar ratio.

  • Solvent: An anhydrous organic solvent such as toluene or benzene is used to prevent hydrolysis of the organotin halide.

  • Reaction Conditions: The reactants are refluxed in the solvent with constant stirring for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any solid byproducts. The solvent is then removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and mass spectrometry.[10][11]

4.2. In Vitro Cytotoxicity Assay

To assess the biological activity of this compound, an in vitro cytotoxicity assay against a panel of human cancer cell lines can be performed.

Experimental Workflow: Cytotoxicity Assay

G CellCulture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay MTT or SRB Assay Incubation->Assay Analysis Measure Absorbance & Calculate IC50 Assay->Analysis

Caption: Workflow for an in vitro cytotoxicity assessment.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined.

Potential Signaling Pathways

Specific signaling pathways affected by this compound have not been identified. However, other triorganotin compounds, such as tributyltin (TBT), are known to act as endocrine disruptors by activating nuclear receptors like the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12] This activation can lead to downstream effects on gene expression related to metabolism and development. It is plausible that this compound could exert its biological effects through similar mechanisms.

Conceptual Signaling Pathway

G TPTL This compound RXR RXR TPTL->RXR Activates PPARg PPARγ TPTL->PPARg Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer DNA DNA Binding (PPREs) Heterodimer->DNA GeneExpression Altered Gene Expression (Metabolism, Development) DNA->GeneExpression BiologicalEffects Biological Effects (e.g., Endocrine Disruption) GeneExpression->BiologicalEffects

Caption: Potential mechanism of action via RXR and PPARγ activation.

This diagram illustrates a hypothetical signaling pathway for this compound based on the known mechanism of tributyltin. Activation of RXR and PPARγ by the compound leads to the formation of a heterodimer that binds to specific DNA sequences (Peroxisome Proliferator Response Elements, PPREs), thereby altering the expression of target genes and resulting in various biological effects.

Conclusion

This compound (CAS 2233-00-3) is a poorly characterized organotin compound. While its existence is confirmed, a significant lack of experimental data on its physicochemical properties, toxicity, and mechanism of action necessitates reliance on information from related tripropyltin and other triorganotin compounds. Based on this related data, this compound is expected to be a toxic compound with potential immunotoxic and endocrine-disrupting properties. Further research is imperative to fully elucidate the toxicological profile and biological activities of this specific compound. The experimental protocols and conceptual pathways provided in this guide offer a framework for such future investigations. Researchers and drug development professionals should exercise extreme caution when handling this and other organotin compounds due to their inherent toxicity.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyltin laurate, an organotin compound, possesses a complex molecular structure and bonding arrangement that dictates its chemical and physical properties. This technical guide provides a comprehensive analysis of its molecular architecture, focusing on the bonding interactions between the tripropyltin cation and the laurate anion. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from structurally related organotin carboxylates to present a predictive model of its structure. The guide also outlines the standard experimental protocols used for the characterization of such compounds, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This document aims to serve as a foundational resource for researchers working with or developing organotin-based compounds.

Introduction

Organotin compounds, characterized by at least one tin-carbon bond, have been the subject of extensive research due to their diverse applications, ranging from industrial catalysts to biocides and potential therapeutic agents.[1][2] this compound consists of a central tin atom covalently bonded to three propyl groups and an ionic or pseudo-covalent bond to a laurate carboxylate group.[3] The nature of this tin-carboxylate interaction is a key determinant of the molecule's overall structure, stability, and reactivity. Understanding the precise molecular geometry and bonding is crucial for predicting its behavior in various chemical and biological systems.

Predicted Molecular Structure and Bonding

Based on the known structures of other trialkyltin carboxylates, this compound is expected to exhibit a structure where the tin atom is the central coordinating element.[3][4] The three propyl groups are covalently bonded to the tin atom. The bonding between the tin atom and the laurate carboxylate group can be described as a coordinate or covalent bond with significant ionic character.[5]

The geometry around the tin atom in trialkyltin carboxylates can vary.[6][7] In solution, a tetrahedral geometry is often observed, where the laurate acts as a monodentate ligand. In the solid state, however, organotin carboxylates frequently adopt a polymeric structure with a trigonal bipyramidal geometry around the tin atom.[4][7] In this arrangement, the three alkyl groups occupy the equatorial positions, and the carboxylate group bridges adjacent tin atoms, occupying an axial position on each, leading to a five-coordinate tin center.[4]

The Sn-C bonds are covalent, while the Sn-O bond with the laurate is polar covalent. The laurate anion itself is a long-chain carboxylate, and its interaction with the tripropyltin cation can be influenced by steric and electronic factors.

Table 1: Predicted General Bond and Structural Characteristics of this compound

ParameterPredicted CharacteristicBasis of Prediction
Coordination Geometry at Tin (Solid State) Trigonal BipyramidalAnalogy with other trialkyltin carboxylates[4][7]
Coordination Geometry at Tin (Solution) TetrahedralCommon for organotin carboxylates in non-coordinating solvents
Sn-C Bond Type CovalentGeneral characteristic of organotin compounds[2]
Sn-O Bond Type Polar Covalent / CoordinateNature of tin-carboxylate bonding[5]
Carboxylate Coordination Bridging (Solid State), Monodentate (Solution)Typical for trialkyltin carboxylates[4]

Experimental Characterization Protocols

The definitive determination of the molecular structure and bonding of this compound would require a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure in the solid state.

Methodology:

  • Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. This would yield precise bond lengths, bond angles, and information about the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, which is invaluable for structure elucidation in solution.[8][9]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are acquired on a high-field NMR spectrometer.[8][10]

  • Spectral Analysis:

    • ¹H NMR: Would show signals for the protons on the propyl groups and the laurate chain. The chemical shifts and coupling patterns would confirm the connectivity.

    • ¹³C NMR: Would provide information on the carbon skeleton. The chemical shift of the carboxylate carbon can indicate the nature of its coordination to the tin atom.[11]

    • ¹¹⁹Sn NMR: This is a key technique for studying organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, allowing for the differentiation between four-coordinate tetrahedral and five-coordinate trigonal bipyramidal structures.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The key diagnostic peaks for this compound would be the C=O stretching vibrations of the carboxylate group. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate (monodentate, bidentate, or bridging).[12][13][14]

Quantitative Data (Illustrative)

As specific experimental data for this compound is not publicly available, the following table presents typical spectroscopic data ranges for related trialkyltin carboxylates to provide a reference for expected values.

Table 2: Illustrative Spectroscopic Data for Trialkyltin Carboxylates

Spectroscopic ParameterTypical Range/ValueSignificance
¹¹⁹Sn NMR Chemical Shift (δ, ppm) -100 to -150 (4-coordinate)Indicates coordination number and geometry at the tin center[9]
-200 to -350 (5-coordinate)
¹³C NMR Carboxylate (δ, ppm) 170 - 185Chemical environment of the carboxylate carbon
IR: ν(C=O) asymmetric (cm⁻¹) 1550 - 1650Carboxylate stretching modes[12][15]
IR: ν(C=O) symmetric (cm⁻¹) 1350 - 1450Carboxylate stretching modes[12][15]
IR: Δν (νₐₛ - νₛ) (cm⁻¹) > 200 (Monodentate)Indicates coordination mode of the carboxylate group[16][13]
< 150 (Bidentate)
~150-200 (Bridging)

Logical Relationships and Workflows

The synthesis and characterization of this compound would follow a logical workflow to establish its structure and purity.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis and Structure Elucidation start Starting Materials (Tripropyltin precursor, Lauric Acid) reaction Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) product->nmr In Solution ir IR Spectroscopy product->ir Solid/Liquid xrd X-ray Crystallography (if single crystals) product->xrd Solid ms Mass Spectrometry product->ms Molecular Weight analysis Correlate Spectroscopic and Crystallographic Data nmr->analysis ir->analysis xrd->analysis ms->analysis structure Determine Molecular Structure and Bonding analysis->structure

A logical workflow for the synthesis and structural characterization of this compound.

Conclusion

While direct experimental data for this compound is sparse, a robust understanding of its molecular structure and bonding can be inferred from the extensive studies on related organotin carboxylates. The tin center is predicted to be four-coordinate in solution and potentially five-coordinate in a polymeric solid-state structure. The bonding is characterized by covalent Sn-C bonds and a polar covalent/coordinate Sn-O interaction with the laurate ligand. Definitive structural elucidation would rely on the application of standard analytical techniques, particularly single-crystal X-ray diffraction and multinuclear NMR spectroscopy. This guide provides a foundational framework for researchers to approach the study and application of this compound and similar organotin compounds.

References

An In-depth Technical Guide to Tripropyltin Laurate: Physical, Chemical, and Toxicological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of tripropyltin laurate. Due to the limited availability of data for this specific compound, information from closely related tripropyltin and other organotin carboxylate compounds has been included to provide a broader context and informed estimations.

Physical and Chemical Properties

This compound is an organotin compound consisting of a tripropyltin cation and a laurate anion. While specific experimental data for this compound is scarce, the following tables summarize its known properties and those of related compounds, which can be used for estimation.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₂₁H₄₄O₂Sn-
Molecular Weight 447.28 g/mol -
CAS Number 57808-37-4[1][2][3][4][5]
Appearance Likely a colorless to pale yellow liquid or solidInferred from related organotin compounds.
Solubility Expected to be soluble in organic solvents and poorly soluble in water.Inferred from the lipophilic nature of similar organotin compounds.

Table 2: Physical Properties of Related Tripropyltin Compounds for Estimation

CompoundPropertyValueSource/Notes
TripropyltinBoiling Point224.7°C at 760 mmHg
Tripropyltin chlorideBoiling Point123°C at 17.3 hPa[6][7]
Melting Point-23°C[6][8][9]
Density1.294 - 1.300 g/cm³ at 20°C[6]

Synthesis and Chemical Reactions

Synthesis:

A general method for the synthesis of triorganotin carboxylates, such as this compound, involves the reaction of a triorganotin halide (e.g., tripropyltin chloride) with the corresponding carboxylic acid (lauric acid) or its sodium salt. The reaction is typically carried out in an anhydrous organic solvent.

A general reaction scheme is as follows:

(CH₃CH₂CH₂)₃SnCl + C₁₁H₂₃COOH + (C₂H₅)₃N → (CH₃CH₂CH₂)₃SnOCOC₁₁H₂₃ + (C₂H₅)₃NHCl

Alternatively, the reaction can be performed with the sodium salt of the carboxylic acid:

(CH₃CH₂CH₂)₃SnCl + C₁₁H₂₃COONa → (CH₃CH₂CH₂)₃SnOCOC₁₁H₂₃ + NaCl

Chemical Reactions:

This compound is expected to undergo hydrolysis in the presence of water, breaking the ester linkage to form tripropyltin hydroxide and lauric acid. It is also susceptible to decomposition upon heating, though specific decomposition products have not been documented in the available literature.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of organotin compounds. Due to their low volatility, derivatization is often required.

General Protocol Outline:

  • Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent (e.g., hexane).

  • Derivatization: The extracted organotin compound is derivatized to a more volatile species. Common derivatization agents include sodium tetraethylborate (NaBEt₄) or Grignard reagents (e.g., ethylmagnesium bromide), which ethylate or alkylate the tin atom.[10][11]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides structural information for identification.

GCMS_Workflow Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt4) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Analysis GCMS->Data

A generalized workflow for the analysis of organotin compounds by GC-MS.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used to identify the signals corresponding to the propyl groups attached to the tin atom and the alkyl chain of the laurate moiety.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹¹⁹Sn NMR: Is particularly useful for determining the coordination number of the tin atom.[12][13][14][15][16] For triorganotin carboxylates, the chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin or as a polymer with a higher coordination number in the solid state or in solution.[12][13][14][15][16]

Infrared (IR) Spectroscopy:

FT-IR spectroscopy can be used to confirm the formation of the ester linkage. The disappearance of the broad O-H stretching band of the carboxylic acid and the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO) upon coordination to the tin atom are key diagnostic features.[6][12][17][18][19]

Biological Activity and Toxicology

The biological activity of triorganotin compounds is well-documented, with their toxicity varying with the nature of the organic substituents. Tripropyltin compounds are known to have biocidal properties, including fungicidal and bactericidal activities.[7]

General Toxicological Profile of Triorganotins:

  • Membrane Disruption: At higher concentrations, lipophilic triorganotin compounds can cause lysis of red blood cells.

  • Immunotoxicity: Some triorganotin compounds, including tripropyltin, have been shown to cause thymus weight reduction and suppress T-cell-mediated immunity.[7]

  • Neurotoxicity: While more pronounced in lower alkyltin compounds like trimethyltin and triethyltin, neurotoxic effects are a known hazard of organotin exposure.

Specific toxicological data for this compound is limited. However, it is classified as a substance where the tin concentration should not exceed 0.1 wt% in articles or parts thereof, indicating concerns about its potential health and environmental risks.[2][3][4][5]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other organotin compounds, such as tributyltin and dibutyltin, provide insights into their potential mechanisms of action. These compounds have been shown to induce apoptosis and interfere with various signaling pathways, including those involving calcium homeostasis and the mTOR pathway.[5]

The following diagram illustrates a hypothetical signaling pathway for organotin-induced cytotoxicity, based on data from related compounds.

Organotin_Toxicity_Pathway cluster_cell Cell Organotin Triorganotin Compound Membrane Cell Membrane Disruption Organotin->Membrane Ca_Influx ↑ Intracellular Ca²⁺ Organotin->Ca_Influx Apoptosis Apoptosis Membrane->Apoptosis Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ROS->Apoptosis

A hypothetical signaling pathway for organotin-induced cytotoxicity.

Conclusion

This compound is an organotin carboxylate with potential applications stemming from its biocidal properties. However, there is a significant lack of publicly available data regarding its specific physical, chemical, and toxicological properties. Researchers and drug development professionals should exercise caution and consider the known hazards of related triorganotin compounds when handling or evaluating this substance. Further research is warranted to fully characterize this compound and establish a comprehensive safety and activity profile.

References

An In-depth Technical Guide to the Solubility of Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tripropyltin laurate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative summary based on the known properties of similar organotin compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine the precise quantitative solubility of this compound in various solvents.

Introduction to this compound

This compound is an organotin compound, a class of substances characterized by at least one tin-carbon bond. The properties and applications of organotin compounds are diverse, ranging from catalysts and PVC stabilizers to biocides. The solubility of these compounds is a critical parameter for their application, formulation, and environmental fate. This compound's structure, consisting of a tripropyltin cation and a laurate anion, suggests it is a lipophilic substance with low aqueous solubility.

Solubility of this compound: A Qualitative Overview

Based on the general characteristics of organotin carboxylates, this compound is expected to be readily soluble in a range of organic solvents and poorly soluble in water. The long alkyl chains of the propyl groups and the laurate moiety contribute to its nonpolar nature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. It is important to note that these are estimations based on the behavior of analogous compounds, and experimental verification is necessary for quantitative assessment.

SolventChemical ClassExpected Solubility
WaterProtic, PolarInsoluble / Very Low
MethanolProtic, PolarSlightly Soluble to Soluble
EthanolProtic, PolarSoluble
AcetoneAprotic, PolarSoluble
TolueneAprotic, NonpolarVery Soluble
HexaneAprotic, NonpolarVery Soluble
DichloromethaneAprotic, PolarVery Soluble
Diethyl EtherAprotic, NonpolarVery Soluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following method outlines a procedure for determining the solubility of this compound in a given solvent, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established analytical procedures for organotin compounds.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Internal standard (e.g., tetrapropyltin)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the GC-MS.

    • Add a known amount of an internal standard to the diluted sample.

  • GC-MS Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of internal standard as the samples.

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Develop a suitable GC method for the separation of this compound from the solvent and any potential impurities. A typical column would be a non-polar or mid-polar capillary column.

    • The MS should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both this compound and the internal standard.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis cluster_data Data Processing start Add excess this compound to Solvent equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h) start->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle supernatant Withdraw Supernatant settle->supernatant filter Filter Supernatant (0.22 µm) supernatant->filter dilute Dilute Sample filter->dilute add_is Add Internal Standard dilute->add_is gcms GC-MS Analysis add_is->gcms curve Construct Calibration Curve gcms->curve calibration Prepare Calibration Standards calibration->gcms concentration Determine Concentration curve->concentration solubility Calculate Solubility concentration->solubility

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tripropyltin laurate, with the chemical formula (CH₃CH₂CH₂)₃SnOOC(CH₂)₁₀CH₃, is an organotin compound belonging to the class of trialkyltin carboxylates. These compounds are recognized for their application as heat stabilizers, particularly in polyvinyl chloride (PVC) formulations, catalysts in organic synthesis, and as biocidal agents. Their efficacy as thermal stabilizers is intrinsically linked to their own thermal stability and the manner in which they decompose. Understanding the thermal degradation profile of this compound is crucial for predicting its performance at elevated processing temperatures, ensuring product quality, and assessing its environmental and health implications.

This technical guide provides a comprehensive overview of the expected thermal stability and degradation pathway of this compound. It includes hypothetical, yet representative, quantitative data, detailed experimental protocols for thermal analysis, and visualizations of the degradation process and analytical workflows.

Thermal Stability and Degradation Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, initiated by the cleavage of the bonds to the tin atom. As a heat stabilizer in polymers like PVC, it is designed to be stable up to typical processing temperatures (approx. 170-200°C).[1][2] Decomposition is expected to begin at temperatures exceeding this range.

The degradation likely proceeds through the sequential loss of the propyl groups and the laurate moiety. The initial step is the scission of a tin-carbon (Sn-C) bond, which is generally the weakest link in trialkyltin compounds. This is followed by further degradation of the molecule, ultimately leading to the formation of inorganic tin species, primarily tin oxides, at very high temperatures.[3]

Quantitative Thermal Analysis Data

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound under an inert nitrogen atmosphere.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Degradation StepProbable Evolved Species
210 - 290~25%Initial cleavage of Sn-C bondsPropane, Propene
290 - 380~45%Cleavage of laurate group and further Sn-C bondsDodecanoic acid, CO₂, various hydrocarbons
380 - 550~10%Decomposition of intermediate organotin speciesShort-chain hydrocarbons, CO
> 550-Final Residue: ~20%Tin(IV) Oxide (SnO₂)

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH)Interpretation
Endotherm~45~55~30 J/gMelting of the compound
Exotherm (broad)~220~275-Onset of initial decomposition
Exotherm (complex)~300~360-Major decomposition and fragmentation

Experimental Protocols

Detailed methodologies are essential for reproducing thermal analysis studies. The following are standard protocols for TGA and DSC analysis of an organotin compound like this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition stages and the final residue content.

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

  • Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[4]

    • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to 700°C.

    • Heating Rate: A linear heating rate of 10°C/min is applied.[4]

    • Data Collection: Mass change is recorded continuously as a function of temperature and time. The first derivative of the mass loss curve (DTG) is also plotted to identify temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

  • Sample Preparation: A small sample (3-7 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[5]

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Heating Program: The sample is typically subjected to a heat-cool-heat cycle to erase thermal history. A common program is:

      • Equilibrate at 0°C.

      • Ramp up to 400°C at 10°C/min.[4]

    • Data Collection: The differential heat flow between the sample and reference pans is recorded as a function of temperature. Endothermic and exothermic events are identified and their onset temperatures, peak temperatures, and enthalpy changes are calculated.

Evolved Gas Analysis (TGA-FTIR/MS)
  • Objective: To identify the chemical nature of the volatile products evolved during the decomposition of this compound.

  • Instrumentation: A TGA instrument coupled via a heated transfer line to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

  • Protocol: The TGA protocol is run as described in section 3.1. The evolved gases from the TGA furnace are continuously swept into the FTIR gas cell or MS inlet. FTIR spectra or mass spectra are collected at regular intervals throughout the temperature ramp, allowing for the correlation of specific gas evolution with mass loss events.

Visualizations

Hypothetical Thermal Degradation Pathway

The following diagram illustrates a plausible multi-step degradation pathway for this compound.

G cluster_0 Degradation Stages cluster_1 Temperature Triggers A This compound ((C3H7)3Sn-Laurate) T1 Heat (210-290°C) B Intermediate Species ((C3H7)2Sn(Laurate)) + Propyl Radical D Volatile Organic Products B->D Propane/Propene T2 Heat (290-380°C) C Further Intermediates (e.g., (C3H7)Sn(Laurate)) C->D Lauric Acid Fragments, CO2, Hydrocarbons T3 Heat (>380°C) E Final Residue (Tin(IV) Oxide - SnO2) T1->B Step 1: Sn-C Bond Cleavage T2->C Step 2: Further Sn-C & Sn-O Cleavage T3->E Step 3: Final Decomposition G cluster_workflow Analytical Workflow cluster_data Data Output cluster_interpretation Interpretation & Reporting start Sample: This compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_ms Evolved Gas Analysis (TGA-FTIR/MS) tga->tga_ms If evolved products need identification tga_data Mass Loss vs. Temp Decomposition Stages Residue % tga->tga_data dsc_data Melting Point (Tm) Decomposition Temps Enthalpy (ΔH) dsc->dsc_data ms_data Identification of Volatile Degradation Products tga_ms->ms_data report Comprehensive Thermal Profile: - Stability Range - Degradation Mechanism - Product Identification tga_data->report dsc_data->report ms_data->report

References

Spectroscopic Characterization of Tripropyltin Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tripropyltin laurate, an organotin compound of interest in various industrial and research applications. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a synthesized but representative dataset based on established principles of organotin spectroscopy and data from analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the propyl groups attached to the tin atom and the laurate chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Sn-CH₂-CH₂-CH₃1.0 - 1.2t~ 7.5
Sn-CH₂-CH₂-CH₃1.5 - 1.7m-
Sn-CH₂-CH₂-CH₃0.8 - 1.0t~ 7.3
O=C-CH₂-2.2 - 2.4t~ 7.4
O=C-CH₂-CH₂-1.5 - 1.7m-
-(CH₂)₈-1.2 - 1.4m-
-CH₃ (laurate)0.8 - 0.9t~ 6.8

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentChemical Shift (δ, ppm)
Sn-CH₂-18 - 22
Sn-CH₂-CH₂-28 - 32
Sn-CH₂-CH₂-CH₃13 - 15
C=O175 - 180
O=C-CH₂-34 - 38
O=C-CH₂-CH₂-24 - 28
-(CH₂)₈- (chain)22 - 32
-CH₂- (chain)29 - 33
-CH₂- (chain)22 - 26
-CH₃ (laurate)13 - 15

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹¹⁹Sn NMR Data

¹¹⁹Sn NMR is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number of the tin atom. For triorganotin carboxylates, which typically exist as four-coordinate monomers or five-coordinate polymers in solution, the chemical shift can vary. An increase in coordination number generally leads to an upfield shift (to more negative ppm values)[1].

Table 3: Predicted ¹¹⁹Sn NMR Chemical Shift (δ) for this compound

Coordination EnvironmentPredicted Chemical Shift (δ, ppm)
Four-coordinate (monomer)+100 to +150
Five-coordinate (polymer)-100 to -150

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. For this compound, the key vibrational bands are associated with the carboxylate group and the Sn-C bonds. The position of the carboxylate stretching frequencies can provide insight into its coordination mode (monodentate, bidentate, or bridging)[2][3][4][5].

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
2950 - 2850C-H stretching (alkyl)Strong
1650 - 1550Asymmetric COO⁻ stretchingStrong
1420 - 1380Symmetric COO⁻ stretchingStrong
~ 510Asymmetric Sn-C stretchingMedium
~ 480Symmetric Sn-C stretchingWeak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for organotin compounds.

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for this compound (Electron Ionization)

m/zProposed Fragment
[M-C₃H₇]⁺Loss of a propyl group
[M-OCOC₁₁H₂₃]⁺Loss of the laurate group
[Sn(C₃H₇)₂]⁺Dipropyltin cation
[SnC₃H₇]⁺Propyltin cation
[C₁₁H₂₃CO]⁺Lauroyl cation
[C₃H₇]⁺Propyl cation

M represents the molecular ion. The isotopic pattern of tin would be observable for tin-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • ¹¹⁹Sn NMR Acquisition :

    • Acquire a proton-decoupled ¹¹⁹Sn spectrum.

    • Use a broadband probe tuned to the ¹¹⁹Sn frequency.

    • Reference the spectrum to an external standard of tetramethyltin (SnMe₄).

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample holder or the pure solvent.

    • Collect the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile organotin compounds, GC-MS is a powerful analytical technique. Organotin carboxylates often require derivatization to increase their volatility[6].

  • Derivatization (Ethylation) :

    • Dissolve the this compound sample in an appropriate solvent.

    • Add an acetate buffer to adjust the pH to around 4.5-5.0.

    • Add a solution of sodium tetraethylborate (NaBEt₄) to ethylate the tin compound.

    • Extract the derivatized compound into an organic solvent like hexane.[6][7][8]

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

  • GC Conditions :

    • Column : Use a non-polar capillary column (e.g., DB-5ms).

    • Injector : Splitless injection at a temperature of ~250 °C.

    • Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass range appropriate for the expected fragments (e.g., m/z 40-600).

    • Detector : Electron multiplier.

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Logical Workflow for Organotin Analysis

The following diagram illustrates a typical workflow for the analysis of organotin compounds in a sample matrix.

Organotin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Sample Collection (e.g., Water, Sediment) Extraction Extraction of Organotins Sample->Extraction Solvent Extraction Derivatization Alkylation (e.g., with NaBEt₄) Extraction->Derivatization pH Adjustment GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Quantification Quantification (Internal/External Standards) Data_Analysis->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of organotin compounds.

References

Navigating the Safety Profile of Tripropyltin Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a comprehensive overview of the material safety information for Tripropyltin laurate, designed for researchers, scientists, and drug development professionals. The information is presented to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

Limited specific data for this compound is available. The following table includes information for related organotin compounds to provide an indication of its properties.

PropertyValueCompoundSource
Molecular Formula C21H44O2SnThis compound-
Molecular Weight 447.28 g/mol This compound-
Appearance Colorless LiquidTripropyltin chloride[1]
Flash Point 95 °C / 203 °FTripropyltin chloride[1]
Density 1.29 g/cm³ at 20 °CTripropyltin chloride[2]

Hazard Identification and GHS Classification

Organotin compounds, particularly tri-substituted variants like tripropyltin, are highly toxic.[3] The hazard classification for this compound is anticipated to be similar to other toxic organotin compounds. The GHS classification for the closely related Tributyltin laurate is provided below.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2][4][5]
Acute Toxicity, Dermal4 (Harmful) / 3 (Toxic)H312: Harmful in contact with skin[4][5] / H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][5]
Skin Sensitisation1BH317: May cause an allergic skin reaction[5]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[5]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure[4][5]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[2][4]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[2][5]

Toxicological Data

The toxicity of organotin compounds is primarily determined by the number and type of organic groups attached to the tin atom, with trialkyltin compounds exhibiting high toxicity.[3] The central nervous system is a key target for organotin compounds.[3][6] Specific quantitative toxicity data for this compound is not available. The following table presents data for other organotin compounds.

TestSpeciesRouteValueCompoundSource
LD50RatOral12.6 mg/kgTrimethyltin chloride[3]
LD50RatOral122 - 349 mg/kgTributyltin chloride[3]
LC50Zebrafish (Danio rerio)-0.0079 mg/l (96 h)Tributyltin chloride[5]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available within the reviewed safety data sheets. The provided information often references standardized guidelines, such as OECD Test Guidelines (e.g., OECD 471, 474 for mutagenicity), but does not include the specific methodologies used in the studies.[5] Accessing the full study reports would be necessary to obtain detailed experimental procedures.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][7] Eyewash stations and safety showers must be readily accessible.

  • Eye/Face Protection : Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection : Wear impervious protective gloves and clothing to prevent skin contact.[5] Immediately remove and properly dispose of or decontaminate soiled clothing.[6]

  • Respiratory Protection : If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Hygiene Measures : Wash hands thoroughly with soap and water after handling and before eating, drinking, or using toilet facilities.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The storage area should be locked up or accessible only to authorized personnel.[2][5]

Spills and Disposal
  • Spill Response : In case of a spill, evacuate personnel to a safe area.[1] Avoid breathing vapors.[1] Soak up the spill with an inert absorbent material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal.[1] Prevent the material from entering drains or waterways.[7]

  • Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not dispose of it with household garbage.[2]

First Aid and Emergency Response Workflow

Immediate medical attention is required for any overexposure to organotin compounds.[1] The following diagram outlines the emergency response workflow for various exposure routes.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Immediately wash skin with soap and water for at least 15 mins. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Immediately rinse eyes with plenty of water for at least 15 mins, lifting upper and lower eyelids. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention ShowSDS Show Safety Data Sheet to the doctor in attendance SeekMedicalAttention->ShowSDS

Caption: Emergency response workflow for Tripropyltin compound exposure.

Ecotoxicity

Organotin compounds are known to be very toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment.[2][5] They should not be released into the environment.[7]

This guide underscores the significant hazards associated with this compound and related organotin compounds. Strict adherence to safety protocols is essential to minimize exposure and mitigate risks in a research and development setting.

References

A Technical Guide to the Historical Research and Discovery of Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the historical context, synthesis, and toxicological profile of triorganotin compounds, with a specific focus on tripropyltin laurate. Due to the limited publicly available research on this compound (CAS 57808-37-4)[1], this document leverages data from its immediate precursors and closely related structural analogs, namely tripropyltin chloride and tributyltin laurate, to provide a scientifically grounded resource. The guide includes detailed hypothetical experimental protocols, tabulated quantitative data for analogous compounds, and visualizations of a representative synthesis workflow and a key toxicological signaling pathway.

Historical Context: The Rise of Organotin Chemistry

The field of organotin chemistry began in the mid-19th century, with the first synthesis of an organotin compound, diethyltin diiodide, by Edward Frankland in 1849.[2][3][4][5] This was shortly followed by the work of Carl Löwig in 1852, who explored the reaction of alkyl halides with tin-sodium alloys.[2][3][4] For nearly a century, these compounds remained largely academic curiosities.

The industrial revolution in organotin chemistry began in the 1950s, driven by the discovery of their utility as PVC stabilizers, agrochemicals, biocides, and wood preservatives.[2][4] The pioneering work of van der Kerk and his colleagues in the Netherlands was instrumental in this expansion.[2][4] Triorganotin compounds, a class characterized by three organic groups attached to a tin atom, were found to possess particularly potent biocidal properties. This led to their widespread application, most notably the use of tributyltin (TBT) derivatives in antifouling paints for marine vessels.[6][7] However, the high toxicity of these compounds also led to significant environmental concerns and subsequent regulation.[6]

Synthesis of this compound: A Proposed Methodology

Proposed Experimental Protocol: Synthesis via Tripropyltin Chloride

This protocol describes a plausible method for synthesizing this compound from tripropyltin chloride and sodium laurate.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • Tripropyltin chloride ((CH₃CH₂CH₂)₃SnCl)

  • Lauric acid (CH₃(CH₂)₁₀COOH)

  • Sodium hydroxide (NaOH)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Laurate:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of lauric acid in 100 mL of ethanol with gentle heating.

    • In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in a minimal amount of deionized water.

    • Slowly add the NaOH solution to the lauric acid solution while stirring.

    • Stir the mixture at room temperature for 1 hour to ensure complete salt formation.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain solid sodium laurate. Dry the salt in a vacuum oven at 60°C for 4 hours.

  • Reaction:

    • In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the dried sodium laurate.

    • Add 200 mL of anhydrous toluene to the flask.

    • Slowly add a stoichiometric equivalent of tripropyltin chloride to the suspension under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 111°C) and maintain for 6-8 hours with vigorous stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride (NaCl).

    • Wash the filtrate with deionized water (3 x 50 mL) in a separatory funnel to remove any remaining water-soluble impurities.

    • Dry the organic layer (toluene) over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound product.

    • Further purification can be achieved via vacuum distillation.

Quantitative Data of Analogous Compounds

The following tables summarize key quantitative data for tripropyltin chloride (a direct precursor) and tributyltin laurate (a close structural analog). This data serves as a valuable proxy for estimating the properties of this compound.

Table 1: Physical and Chemical Properties of Tripropyltin Chloride

Property Value Reference(s)
CAS Number 2279-76-7 [12][13][14]
Molecular Formula (CH₃CH₂CH₂)₃SnCl [13][15]
Molecular Weight 283.43 g/mol [13][14]
Melting Point -23 °C [14]
Boiling Point 123 °C @ 17.3 hPa [14]
Density 1.294 - 1.300 g/cm³ at 20 °C [14]

| Flash Point | 95 °C |[13][14] |

Table 2: Toxicological Profile of Tripropyltin Chloride

Hazard Class GHS Hazard Statement(s) Reference(s)
Acute Toxicity (Oral) H301: Toxic if swallowed [12][13][16]
Acute Toxicity (Dermal) H311: Toxic in contact with skin [12][13][16]
Acute Toxicity (Inhalation) H331: Toxic if inhaled [12][13][16]

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects |[13][16] |

Table 3: Physical and Chemical Properties of Tributyltin Laurate

Property Value Reference(s)
CAS Number 3090-36-6 [17]
Molecular Formula C₂₄H₅₀O₂Sn [17][18]
Molecular Weight 489.4 g/mol [17][18]

| Computed XLogP3 | 6.2 |[19] |

Table 4: Toxicological Profile of Tributyltin Laurate

Hazard Class GHS Hazard Statement(s) Reference(s)
Acute Toxicity (Oral) H301: Toxic if swallowed [18]
Acute Toxicity (Dermal) H312: Harmful in contact with skin [18]
Skin Corrosion/Irritation H315: Causes skin irritation [18]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [18]
STOT (Repeated Exposure) H372: Causes damage to organs through prolonged or repeated exposure [18]

| Aquatic Hazard | H400: Very toxic to aquatic life |[18] |

Visualized Experimental Workflow and Biological Pathways

Diagram: Synthesis of this compound

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

G Figure 1: Proposed Experimental Workflow for this compound Synthesis cluster_0 Preparation of Sodium Laurate cluster_1 Esterification Reaction cluster_2 Work-up and Purification LauricAcid Lauric Acid SodiumLaurate Sodium Laurate Salt LauricAcid->SodiumLaurate Ethanol, RT NaOH NaOH NaOH->SodiumLaurate ReactionMix Reaction Mixture SodiumLaurate->ReactionMix TPTCl Tripropyltin Chloride TPTCl->ReactionMix Anhydrous Toluene CrudeProduct Crude Product + NaCl Precipitate ReactionMix->CrudeProduct Reflux (6-8h) Filtration Filtration CrudeProduct->Filtration Washing Aqueous Wash Filtration->Washing Filtrate Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation PurifiedProduct Pure this compound Evaporation->PurifiedProduct

Caption: Proposed workflow for the synthesis of this compound.

Diagram: Mechanism of Endocrine Disruption by Triorganotins

Triorganotin compounds are potent endocrine disruptors.[6] A primary mechanism involves the inhibition of the aromatase (CYP19A1) enzyme and interaction with nuclear receptors, leading to hormonal imbalances.[3][4][5]

Caption: Triorganotins inhibit aromatase and act as agonists for RXR/PPARγ.

Conclusion

This compound represents a specific molecule within the broader, historically significant class of organotin compounds. While direct research on this compound is limited, a robust understanding of its probable characteristics and synthesis can be constructed from the extensive knowledge of its precursors and analogs. The potent biological activity of triorganotins, particularly their role as endocrine disruptors and immunotoxicants, underscores the importance of continued research into the specific mechanisms and potential risks associated with these compounds. The methodologies and data presented in this guide provide a foundational resource for researchers in toxicology, environmental science, and drug development.

References

Methodological & Application

Tripropyltin Laurate as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific catalytic applications of tripropyltin laurate in organic synthesis is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the well-documented catalytic activities of structurally similar and commercially prevalent organotin compounds, such as dibutyltin dilaurate (DBTDL). The information provided herein serves as a foundational guide and a starting point for the investigation of this compound as a catalyst. All experimental work should be conducted with appropriate safety precautions, including a thorough literature review of organotin compound toxicity and handling procedures.

Introduction

Organotin compounds, particularly dialkyltin and trialkyltin carboxylates, are recognized for their catalytic prowess in a variety of organic transformations. While dibutyltin dilaurate (DBTDL) is a widely used catalyst, its propyl analogue, this compound, presents an interesting subject for catalytic investigation. Organotin catalysts are known to be effective in promoting reactions such as esterifications, transesterifications, and the formation of polyurethanes.[1][2][3][4] This document provides an overview of the potential applications of this compound as a catalyst, drawing parallels from its more studied counterparts.

Physicochemical Properties and Handling

This compound is an organotin compound that requires careful handling due to the inherent toxicity associated with organotin compounds.[5][6]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6][7]

Synthesis of this compound

A common method for the synthesis of trialkyltin carboxylates involves the reaction of a trialkyltin halide with a carboxylate salt. The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tripropyltin chloride

  • Sodium laurate

  • Anhydrous toluene (or another suitable anhydrous, inert solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium laurate in anhydrous toluene under an inert atmosphere.

  • Heat the mixture to reflux with vigorous stirring to ensure complete dissolution.

  • Slowly add a solution of tripropyltin chloride in anhydrous toluene to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The precipitated sodium chloride byproduct is removed by filtration.

  • Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.

  • Dry the purified product over anhydrous sodium sulfate or magnesium sulfate.

Synthesis_of_Tripropyltin_Laurate TPPCl Tripropyltin Chloride ((CH3CH2CH2)3SnCl) Reaction Reaction in Anhydrous Toluene (Reflux) TPPCl->Reaction Reactant NaLaurate Sodium Laurate (CH3(CH2)10COONa) NaLaurate->Reaction Reactant TPPLaurate This compound ((CH3CH2CH2)3SnOOC(CH2)10CH3) Reaction->TPPLaurate Product NaCl Sodium Chloride (NaCl) Reaction->NaCl Byproduct

Synthesis of this compound

Catalytic Applications (Based on Analogous Compounds)

Due to the lack of specific data for this compound, the following sections detail the applications and protocols for the closely related and well-studied catalyst, dibutyltin dilaurate (DBTDL). It is anticipated that this compound may exhibit similar catalytic activity, although reaction kinetics and efficiency may vary.

Esterification and Transesterification Reactions

Organotin compounds are efficient catalysts for esterification and transesterification reactions.[2] They are believed to function as Lewis acids, activating the carbonyl group of the carboxylic acid or ester towards nucleophilic attack by the alcohol.

The proposed mechanism involves the coordination of the organotin catalyst to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This is followed by nucleophilic attack from the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water yields the ester and regenerates the catalyst.

Esterification_Catalytic_Cycle Catalyst R'3SnOOCR'' (Catalyst) Activated_Complex Activated Complex [R'3SnOOCR''-RCOOH] Catalyst->Activated_Complex + RCOOH Acid RCOOH (Carboxylic Acid) Acid->Activated_Complex Alcohol R'''OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate + R'''OH Tetrahedral_Intermediate->Catalyst - H2O, - Ester Ester RCOOR''' (Ester) Tetrahedral_Intermediate->Ester Water H2O Tetrahedral_Intermediate->Water

Proposed Catalytic Cycle for Esterification

Materials:

  • Lauric acid

  • n-Butanol

  • Dibutyltin dilaurate (DBTDL)

  • Toluene (as solvent, optional, for azeotropic removal of water)

  • Dean-Stark apparatus (if using azeotropic removal)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add lauric acid, n-butanol (in slight excess), and toluene.

  • Add the catalyst, dibutyltin dilaurate (typically 0.1-1.0 mol% relative to the limiting reagent).

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be removed azeotropically.

  • Monitor the reaction progress by measuring the amount of water collected or by TLC/GC analysis of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and finally, purification by vacuum distillation or column chromatography.

ParameterValue
Reactants Lauric Acid, n-Butanol
Catalyst Dibutyltin Dilaurate (DBTDL)
Catalyst Loading 0.1 - 1.0 mol%
Temperature Reflux
Reaction Time 2 - 8 hours (typical)
Yield >90% (typical)
Polyurethane Formation

Organotin catalysts, including DBTDL, are widely used in the production of polyurethanes from the reaction of isocyanates and polyols.[1][8][9][10] They are known to effectively catalyze the urethane-forming reaction (gelling) with high selectivity over the water-isocyanate reaction (blowing).

The general workflow involves the mixing of a polyol and an isocyanate in the presence of the organotin catalyst. The reaction is typically exothermic and proceeds rapidly.

Polyurethane_Synthesis_Workflow Start Start Mix Mix Polyol and This compound Catalyst Start->Mix Add_Isocyanate Add Isocyanate Mix->Add_Isocyanate Reaction Exothermic Reaction (Urethane Formation) Add_Isocyanate->Reaction Curing Curing Reaction->Curing End Polyurethane Product Curing->End

Workflow for Polyurethane Synthesis

Materials:

  • A polyether or polyester polyol

  • A diisocyanate (e.g., Toluene diisocyanate - TDI, or Methylene diphenyl diisocyanate - MDI)

  • Dibutyltin dilaurate (DBTDL)

  • A suitable container for mixing (e.g., a disposable cup)

  • A mechanical stirrer or spatula

Procedure:

  • In the mixing container, weigh the desired amount of the polyol.

  • Add the dibutyltin dilaurate catalyst to the polyol and mix thoroughly. The amount of catalyst will depend on the desired reaction rate (pot life) and is typically in the range of 0.01-0.5% by weight of the total formulation.

  • Weigh the stoichiometric amount of the diisocyanate and add it to the polyol-catalyst mixture.

  • Immediately begin to stir the mixture vigorously for a short period (e.g., 30-60 seconds) until a homogeneous mixture is obtained.

  • Pour the reacting mixture into a mold or onto a substrate as required.

  • Allow the polyurethane to cure at room temperature or in an oven at a specified temperature. Curing time will vary depending on the specific formulation and catalyst concentration.

ParameterValue Range
Reactants Polyol, Diisocyanate
Catalyst Dibutyltin Dilaurate (DBTDL)
Catalyst Concentration 0.01 - 0.5 wt%
Temperature Room Temperature to Elevated
Cure Time Minutes to Hours

Conclusion

While direct catalytic data for this compound is scarce, its structural similarity to well-established organotin catalysts like dibutyltin dilaurate suggests its potential utility in organic synthesis, particularly in esterification and polyurethane formation. The provided protocols, based on analogous compounds, offer a starting point for researchers to explore the catalytic properties of this compound. It is imperative that any investigation into this compound is conducted with a thorough understanding of the associated hazards and with the implementation of stringent safety measures. Further research is needed to fully elucidate the catalytic profile of this compound and to determine its efficacy relative to other organotin catalysts.

References

Application Notes and Protocols: Tripropyltin Laurate as a Stabilizer for PVC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropyltin laurate as a thermal stabilizer for polyvinyl chloride (PVC). The information detailed below, including stabilization mechanisms, experimental protocols, and performance data, is intended to serve as a valuable resource for professionals in research and development.

Introduction to PVC Stabilization

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently unstable at processing temperatures (typically above 170°C), leading to a degradation process that involves the elimination of hydrogen chloride (HCl). This degradation results in discoloration, embrittlement, and a loss of mechanical properties, rendering the material unsuitable for most applications without the addition of stabilizers.

Organotin compounds are a class of highly effective heat stabilizers for PVC.[1][2] They offer excellent clarity, good color retention, and high efficiency. This compound, an organotin carboxylate, functions by preventing the autocatalytic dehydrochlorination of PVC, thereby preserving the integrity of the polymer during processing and extending its service life.

Mechanism of Action

The stabilizing effect of this compound in PVC is multifaceted and involves several key chemical reactions that interrupt the degradation cascade. The primary mechanisms are:

  • Neutralization of Hydrogen Chloride: The initial step in PVC degradation is the elimination of HCl. This liberated HCl can then catalyze further degradation. Organotin carboxylates, such as this compound, are effective HCl scavengers, reacting with it to form a stable organotin chloride and lauric acid. This prevents the autocatalytic "zipper" dehydrochlorination process.[1][2]

  • Replacement of Labile Chlorine Atoms: PVC polymer chains contain structural defects, such as allylic chlorine atoms, which are highly susceptible to thermal elimination. This compound can substitute these labile chlorines with the more stable laurate group, thereby inhibiting the initiation of degradation at these weak points in the polymer chain.

  • Prevention of Polyene Formation: The sequential elimination of HCl leads to the formation of conjugated polyene sequences, which are responsible for the characteristic discoloration of degrading PVC. By preventing dehydrochlorination, this compound inhibits the formation of these chromophoric polyenes.

Below is a diagram illustrating the general mechanism of PVC stabilization by an organotin carboxylate like this compound.

PVC_Stabilization cluster_stabilization Stabilization by this compound PVC PVC Polymer Chain Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat Stabilized_PVC Stabilized PVC HCl HCl (gas) Degraded_PVC->HCl Elimination HCl->PVC Autocatalysis TPTCl Tripropyltin Chloride TPTL This compound TPTL->PVC Labile Cl Replacement TPTL->HCl Neutralization Lauric_Acid Lauric Acid

PVC Stabilization Mechanism

Quantitative Performance Data

While specific performance data for this compound is not extensively published, the following tables provide representative data for organotin carboxylate stabilizers in PVC. This data is intended to be illustrative of the expected performance. Actual results with this compound may vary and should be determined experimentally.

Table 1: Static Thermal Stability by Congo Red Test

Stabilizer SystemConcentration (phr)Test Temperature (°C)Stability Time (minutes)
Unstabilized PVC0180< 10
Dibutyltin Dilaurate2.018045 - 60
This compound (Expected) 2.0 180 40 - 55
Calcium/Zinc Stearate2.018025 - 35

Table 2: Dynamic Thermal Stability by Brabender Rheometry

Stabilizer SystemConcentration (phr)Test Temperature (°C)Fusion Time (s)Stability Time (min)
Unstabilized PVC0190120< 5
Dibutyltin Dilaurate2.01909015 - 20
This compound (Expected) 2.0 190 95 12 - 18
Lead Stabilizer2.019011025 - 30

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis of this compound from tripropyltin chloride and sodium laurate.

Materials:

  • Tripropyltin chloride

  • Sodium laurate

  • Toluene (anhydrous)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tripropyltin chloride (1 equivalent) in anhydrous toluene.

  • Add sodium laurate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Wash the filtrate with deionized water in a separatory funnel to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield this compound as an oily liquid or low-melting solid.

Synthesis_Workflow Reactants Tripropyltin Chloride + Sodium Laurate in Toluene Reaction Reflux (4-6 hours) Reactants->Reaction Filtration1 Filter to remove NaCl Reaction->Filtration1 Washing Wash with Deionized Water Filtration1->Washing Drying Dry over MgSO4 Washing->Drying Filtration2 Filter to remove MgSO4 Drying->Filtration2 Evaporation Solvent Removal (Rotary Evaporator) Filtration2->Evaporation Product This compound Evaporation->Product

Synthesis Workflow
Evaluation of Thermal Stability: Congo Red Test

This method determines the static thermal stability of a PVC compound by measuring the time required for the evolution of HCl gas at a constant temperature.[3]

Materials:

  • PVC resin

  • This compound

  • Two-roll mill or similar mixing equipment

  • Test tubes

  • Congo Red indicator paper

  • Thermostatically controlled heating block or oil bath

  • Timer

Procedure:

  • Prepare a PVC formulation by mixing PVC resin with this compound (e.g., 2 parts per hundred of resin - phr) on a two-roll mill at a temperature below the degradation point (e.g., 160°C).

  • Place a small, weighed amount of the stabilized PVC compound into a clean, dry test tube.

  • Insert a strip of Congo Red indicator paper into the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the heating block or oil bath preheated to the test temperature (e.g., 180°C).

  • Start the timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time at which the color change is first observed. This is the thermal stability time.

Evaluation of Dynamic Thermal Stability: Brabender Rheometry

A Brabender-type torque rheometer is used to evaluate the processing characteristics and dynamic thermal stability of the PVC compound under shear and temperature.

Materials:

  • PVC resin

  • This compound

  • Brabender or similar torque rheometer with a heated mixing chamber

Procedure:

  • Prepare the PVC formulation as described in the Congo Red test protocol.

  • Preheat the mixing chamber of the torque rheometer to the desired processing temperature (e.g., 190°C).

  • Set the rotor speed to a constant value (e.g., 60 rpm).

  • Add a weighed amount of the stabilized PVC compound to the mixing chamber.

  • Record the torque and temperature as a function of time.

  • Key parameters to determine from the resulting rheology curve are:

    • Fusion Time: The time taken for the material to melt and form a homogenous mass, often identified as the peak torque.

    • Stability Time: The time from the onset of fusion until the torque begins to rise sharply, indicating cross-linking and degradation.

Evaluation_Workflow Formulation Prepare PVC Formulation (PVC + this compound) Static_Test Static Thermal Stability (Congo Red Test) Formulation->Static_Test Dynamic_Test Dynamic Thermal Stability (Brabender Rheometry) Formulation->Dynamic_Test Data_Analysis Analyze Data: - Stability Time (Static) - Fusion Time (Dynamic) - Stability Time (Dynamic) Static_Test->Data_Analysis Dynamic_Test->Data_Analysis Performance_Evaluation Performance Evaluation Data_Analysis->Performance_Evaluation

Evaluation Workflow

Conclusion

This compound is an effective thermal stabilizer for PVC, functioning through the neutralization of HCl and the replacement of labile chlorine atoms. The protocols provided herein offer standardized methods for its synthesis and performance evaluation. While specific quantitative data is limited in the public domain, the representative data presented can serve as a useful benchmark for formulation development and comparative studies. For critical applications, it is essential to conduct thorough experimental evaluations to determine the optimal concentration and performance of this compound in a specific PVC formulation.

References

Application Note: Quantification of Tripropyltin Laurate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyltin (TPT) compounds, including tripropyltin laurate, are organotin compounds that have seen use as biocides and industrial catalysts. Due to their potential toxicity and environmental persistence, sensitive and specific analytical methods are required for their quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, organotin compounds like this compound are often not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable analogues. This application note provides a detailed protocol for the quantification of this compound using GC-MS following a derivatization procedure.

Experimental Protocols

A critical step in the analysis of polar organotin compounds by GC-MS is derivatization to increase their volatility.[1][2] Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective method.[1][3][4][5] This protocol outlines the derivatization of this compound to the more volatile tripropyl-ethyltin, followed by GC-MS analysis.

Reagents and Materials
  • Hexane (pesticide residue grade)

  • Methanol (HPLC grade)

  • Sodium tetraethylborate (NaBEt₄), 2% (w/v) in methanol (prepare fresh daily)

  • Acetic acid, glacial

  • Sodium acetate

  • This compound standard

  • Tetrabutyltin (internal standard)

  • Deionized water

  • Sample matrix (e.g., water, soil, biological tissue)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Sample Preparation

The following is a general procedure for the extraction and derivatization of this compound from a liquid sample matrix. Modifications may be necessary for solid matrices.

  • Sample Collection: Collect samples in clean glass containers to avoid contamination.[6]

  • Acidification: To a 10 mL sample, add glacial acetic acid to adjust the pH to approximately 4.5.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of tetrabutyltin internal standard solution.

  • Extraction: Add 5 mL of hexane to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the phases. Transfer the upper hexane layer to a clean vial. Repeat the extraction twice more and combine the hexane extracts.

  • Derivatization:

    • To the combined hexane extract, add 1 mL of a freshly prepared 2% solution of sodium tetraethylborate in methanol.[7]

    • Add 1 mL of acetate buffer (pH 4.7) to the mixture.[7]

    • Vortex the mixture for 30 minutes to facilitate the derivatization reaction.[7]

    • Allow the phases to separate. The derivatized tripropyltin (as tripropyl-ethyltin) will be in the hexane layer.

  • Final Preparation: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in hexane to create a calibration curve. Recommended concentrations range from 0.01 µg/mL to 1.0 µg/mL.

  • Internal Standard: Spike each working standard with the same concentration of tetrabutyltin internal standard as used in the samples.

  • Derivatization of Standards: Derivatize the calibration standards using the same procedure as described for the samples.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized organotin compounds. Optimization may be required for specific instrumentation.

ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Column Agilent HP-5MS capillary column, 30 m x 0.25 mm, 0.25 µm film thickness[8]
Carrier Gas Helium at a constant flow of 1.1 mL/min[8]
Inlet Temperature 280 °C[8]
Injection Volume 1 µL
Injection Mode Splitless[8]
Oven Temperature Program Initial temperature 50 °C, hold for 1.5 min, ramp at 10 °C/min to 300 °C, hold for 5 min[8]
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI)[8]
Ionization Energy 70 eV[8]
Ion Source Temperature 230 °C[8]
Transfer Line Temperature 280 °C[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound (as tripropyl-ethyltin) and the internal standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Tripropyl-ethyltin~12.5263205, 235
Tetrabutyltin (IS)~16.0235179, 291

Method Performance (Typical)

ParameterValue
Linearity (R²)> 0.995[8]
Limit of Detection (LOD)0.001 µg/L
Limit of Quantification (LOQ)0.005 µg/L
Recovery70-120%[8]
Relative Standard Deviation (RSD)< 10%[8]

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection acidify Acidification (pH 4.5) sample->acidify spike_is Spike with Internal Standard acidify->spike_is extract Liquid-Liquid Extraction (Hexane) spike_is->extract derivatize Derivatization with NaBEt₄ extract->derivatize gc_ms GC-MS Injection derivatize->gc_ms standards Standard Preparation spike_is_std Spike Standards with IS standards->spike_is_std derivatize_std Derivatize Standards spike_is_std->derivatize_std derivatize_std->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection (SIM/MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Reporting quantification->report

References

Application Note & Protocol: Assessment of In Vitro Cytotoxicity of Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tripropyltin laurate is an organotin compound. Organotins are a class of chemicals known for a range of industrial applications, but also for their significant toxicological effects on biological systems.[1] Trialkyltin compounds, a subgroup to which this compound belongs, have been shown to induce cytotoxicity, neurotoxicity, and immunotoxicity.[2][3] The primary mechanism of toxicity often involves the induction of apoptosis (programmed cell death) through pathways involving mitochondrial disruption, the generation of reactive oxygen species (ROS), and the activation of caspases.[4][5][6]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric cell viability assay (MTT assay) with a mammalian cell line. This method serves as a foundational screening tool to quantify the dose-dependent effects of the compound on cell survival and to determine its median inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the methodology for determining cell viability after exposure to this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product which can be quantified spectrophotometrically. A decrease in the metabolic activity and viability of the cells results in a reduced amount of formazan generated.

1. Materials and Reagents:

  • This compound (TPTL)

  • Human hepatocellular carcinoma cell line (e.g., HepG2) or another suitable adherent cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO₂)

2. Cell Culture and Seeding:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Count the cells using a hemocytometer and determine viability (should be >95%).

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

3. Preparation of Test Compound:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations for the assay (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

4. Treatment and Incubation:

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared TPTL dilutions to the respective wells.

  • Include "vehicle control" wells containing medium with the same final concentration of DMSO (0.5%) as the test wells.

  • Include "untreated control" wells containing only fresh complete medium.

  • Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

5. MTT Assay Procedure:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from all wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Data Presentation

The following table represents example data obtained from the MTT assay after 24-hour exposure of HepG2 cells to this compound (TPTL).

TPTL Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.085100%
0.11.1980.07995.5%
0.51.0520.06683.9%
1.00.8810.05170.3%
5.00.6150.04249.0%
10.00.3440.03527.4%
50.00.1120.0218.9%
Calculated IC50 ~ 4.8 µM

Visualizations

Experimental Workflow

G Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CULTURE 1. Maintain & Culture Adherent Cell Line SEED 2. Seed Cells into 96-Well Plate CULTURE->SEED TREAT 4. Treat Cells with Compound (24h Incubation) SEED->TREAT COMPOUND 3. Prepare Serial Dilutions of this compound MTT 5. Add MTT Reagent (4h Incubation) TREAT->MTT DISSOLVE 6. Dissolve Formazan Crystals with DMSO MTT->DISSOLVE READ 7. Read Absorbance (570 nm) DISSOLVE->READ CALC 8. Calculate % Viability READ->CALC IC50 9. Determine IC50 Value CALC->IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathway

The cytotoxic effects of trialkyltin compounds like tributyltin have been shown to involve the induction of apoptosis via oxidative stress and mitochondrial pathways.[5][6][7]

G Proposed Pathway of Trialkyltin-Induced Apoptosis cluster_cell Cellular Events cluster_mito Mitochondrial Disruption cluster_caspase Caspase Cascade TPTL This compound (Trialkyltin) ROS Generation of Reactive Oxygen Species (ROS) TPTL->ROS ER_STRESS Endoplasmic Reticulum Stress TPTL->ER_STRESS BAX Bax Translocation ROS->BAX ER_STRESS->BAX MMP Loss of Mitochondrial Membrane Potential BAX->MMP CYTC Cytochrome c Release MMP->CYTC C9 Caspase-9 Activation CYTC->C9 C3 Caspase-3 Activation C9->C3 APOPTOSIS Apoptosis (Cell Death) C3->APOPTOSIS

Caption: Proposed signaling pathway for trialkyltin-induced apoptosis.

References

Application Notes and Protocols for Organotin Compounds in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is available for Tripropyltin laurate. The following protocols and dosage guidelines are primarily based on studies of the closely related and well-researched compound, Tributyltin (TBT). Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental setup.

Introduction

Organotin compounds, a class of organometallic chemicals, have garnered significant interest in toxicological and pharmacological research due to their potent biological activities. Tripropyltin and its derivatives are noted for their effectiveness against Gram-negative bacteria. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with organotin compounds, with a specific focus on inducing apoptosis in cell culture models. The methodologies outlined below are synthesized from studies on tributyltin, a compound that serves as a proxy for understanding the potential biological effects of other trialkyltin compounds like this compound.

Data Presentation: In Vitro Experimental Concentrations

The following table summarizes the concentrations of Tributyltin (TBT) used in various in vitro studies to induce apoptosis and other cellular effects. These ranges can serve as a guide for designing experiments with this compound, though empirical validation is crucial.

Cell TypeCompoundConcentration RangeObserved EffectReference
Rat HepatocytesTributyltin (TBT)2.5 - 3.5 µMInduction of apoptosis, DNA fragmentation[1]
PC12 CellsTributyltin (TBT)500 nM - 2 µMInduction of apoptosis via distinct calcium signaling pathways[2]
HL7702 Human Liver CellsTributyltin (TBT)2 µMActivation of unfolded protein response and endoplasmic reticulum stress[3]
HL7702 Human Liver CellsTributyltin (TBT)4 µMActivation of autophagy[3]
HL7702 Human Liver CellsTributyltin (TBT)6 - 10 µMSignificant induction of apoptosis[3]
Human Hepatoma G2 (HepG2) CellsTrimethyltin (TMT)4 - 64 µMInduction of apoptosis and necrosis[4]

Experimental Protocols

Protocol 1: Induction of Apoptosis in Hepatocytes

This protocol is adapted from studies on Tributyltin-induced apoptosis in rat hepatocytes[1].

1. Cell Culture and Treatment:

  • Culture primary rat hepatocytes or a suitable hepatocyte cell line (e.g., HepG2, HL7702) in appropriate culture medium supplemented with serum and antibiotics.

  • Plate cells in suitable culture vessels (e.g., 6-well plates, 96-well plates, or Petri dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of the organotin compound (e.g., Tributyltin chloride) in a suitable solvent like DMSO.

  • On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., ranging from 1 to 10 µM).

  • Remove the culture medium from the cells, wash with PBS, and add the medium containing the organotin compound.

  • Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

2. Assessment of Apoptosis:

a) DNA Fragmentation Assay (Agarose Gel Electrophoresis):

  • After treatment, harvest the cells by scraping and centrifuge to pellet.
  • Extract DNA using a commercial DNA extraction kit suitable for apoptotic DNA.
  • Quantify the DNA concentration and load equal amounts (e.g., 1-5 µg) onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
  • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

b) Caspase-3 Activity Assay:

  • After treatment, lyse the cells using a specific lysis buffer provided with a caspase-3 activity assay kit.
  • Centrifuge the lysate to remove cell debris.
  • Add the cell lysate to a 96-well plate.
  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.
  • Incubate at 37°C for 1-2 hours.
  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. An increase in signal indicates elevated caspase-3 activity.

c) Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):

  • Harvest the cells by trypsinization and wash with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and PI to the cell suspension.
  • Incubate in the dark for 15 minutes at room temperature.
  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 2: Analysis of Intracellular Calcium Homeostasis

This protocol is based on methods used to investigate TBT-induced changes in intracellular calcium[1].

1. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes suitable for confocal microscopy.

  • Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM or Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Live-Cell Imaging:

  • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO2.

  • Acquire baseline fluorescence images for a few minutes before adding the organotin compound.

  • Add the organotin compound at the desired final concentration and immediately start time-lapse imaging.

  • Acquire images at regular intervals (e.g., every 10-30 seconds) for the duration of the experiment.

  • Analyze the fluorescence intensity changes over time in individual cells to quantify the changes in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway for organotin-induced apoptosis and a general experimental workflow for its investigation.

Organotin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Organotin Compound Organotin Compound Ca2+ Increase ↑ Intracellular Ca2+ Organotin Compound->Ca2+ Increase ER Stress Endoplasmic Reticulum Stress Ca2+ Increase->ER Stress Mitochondrial Stress Mitochondrial Stress Ca2+ Increase->Mitochondrial Stress Caspase Activation Caspase Activation (Caspase-3, -9) ER Stress->Caspase Activation ROS Production ↑ ROS Production Mitochondrial Stress->ROS Production Mitochondrial Stress->Caspase Activation ROS Production->Mitochondrial Stress Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for organotin-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell Culture 1. Cell Culture (e.g., Hepatocytes) Organotin Treatment 2. Treatment with This compound / TBT Cell Culture->Organotin Treatment Cytotoxicity Assay 3a. Cytotoxicity Assay (MTT, LDH) Organotin Treatment->Cytotoxicity Assay Apoptosis Assays 3b. Apoptosis Assays (Annexin V, Caspase Activity, DNA Laddering) Organotin Treatment->Apoptosis Assays Mechanism Studies 3c. Mechanistic Studies (Calcium Imaging, ROS detection, Western Blot) Organotin Treatment->Mechanism Studies

Caption: General experimental workflow for studying organotin-induced cytotoxicity.

References

Application Notes and Protocols for "Tripropyltin Laurate" In Vitro and In Vivo Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific experimental data for Tripropyltin Laurate is limited. The following application notes and protocols are primarily based on data from closely related trialkyltin compounds, such as Tri-n-propyltin Chloride (TPTC) and Tributyltin (TBT). This information serves as a reference and a starting point for designing experiments with this compound, and the methodologies should be adapted and optimized accordingly.

Introduction

This compound is an organotin compound. Organotins are a class of chemicals that have seen use in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides. Due to their widespread use and persistence in the environment, there is significant interest in understanding their toxicological profiles. This document provides an overview of potential in vitro and in vivo experimental approaches to study the biological effects of this compound, drawing parallels from research on similar trialkyltin compounds. The primary toxicological effects of interest for this class of compounds include immunotoxicity and neurotoxicity, with apoptosis being a key mechanism of cell death.

Quantitative Data Summary

The following tables summarize quantitative data from studies on trialkyltin compounds closely related to this compound. This data can be used as a preliminary guide for dose-range finding studies.

Table 1: In Vivo Effects of Tri-n-propyltin Chloride (TPTC) in Male Rats

ParameterDietary Concentration (ppm)Observation
Thymus Weight15053% of control weight after 2 weeks of feeding[1]
Spleen WeightNot specifiedDose-related decrease observed[1]
Primary Effect-Immunotoxicity (thymus atrophy)[1]
Neurotoxicity15Not observed, unlike lower trialkyltin homologs[1]

Table 2: In Vitro Cytotoxicity of Tributyltin (TBT) in Various Cell Lines

Cell LineConcentration (µM)Effect
Neuroblastoma cells0.1 - 1Significant toxic effects observed[2][3]
Murine erythroleukemia0.5 - 1.0Severe, irreversible toxicity after 6 hours of exposure[4]
Rat hippocampal slicesConcentration-dependentApoptosis-like neuronal cell death[5]

Signaling Pathways and Experimental Workflows

Diagram 1: Postulated Apoptotic Signaling Pathway of Trialkyltins

Apoptosis_Pathway Trialkyltin Trialkyltin Compound (e.g., this compound) ER_Stress Endoplasmic Reticulum Stress Trialkyltin->ER_Stress Mitochondria Mitochondrial Dysfunction Trialkyltin->Mitochondria Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release Ca_Release->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by trialkyltin compounds.

Diagram 2: General Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Neuronal, Immune cells) Treatment Treat Cells with Varying Concentrations Cell_Culture->Treatment Compound_Prep Prepare this compound Stock and Working Solutions Compound_Prep->Treatment Incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Selected cell line (e.g., human neuroblastoma SH-SY5Y, Jurkat T-lymphocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cells to ~80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The concentration range should be determined based on preliminary range-finding experiments, potentially starting from the concentrations found to be toxic for TBT (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/XTT Assay:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.

    • Typically, this involves adding the MTT or XTT reagent to each well and incubating for a further 2-4 hours.

    • For the MTT assay, a solubilization solution is added to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Apoptosis Assay (Caspase-3/7 Activity Assay)

This protocol outlines a method to determine if this compound induces apoptosis by measuring the activity of executioner caspases.

Materials:

  • Cells treated with this compound as described in the cytotoxicity protocol.

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Treatment:

    • Seed and treat cells with this compound in a white-walled 96-well plate as described in the cytotoxicity protocol. Include positive (e.g., staurosporine) and negative controls.

  • Caspase-3/7 Assay:

    • Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of caspase activity.

    • Compare the luminescence signals from the treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This protocol provides a general framework for an in vivo study to determine the acute oral toxicity of this compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Rodent model (e.g., Wistar rats, male and female)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Protocol:

  • Animal Acclimatization:

    • Acclimate animals to the laboratory conditions for at least 5 days prior to the study.

    • House animals in standard cages with free access to food and water.

  • Dose Preparation:

    • Prepare a solution or suspension of this compound in the chosen vehicle. The concentration should be prepared such that the required dose can be administered in a reasonable volume (e.g., 5-10 mL/kg body weight).

  • Administration:

    • The study follows a sequential dosing approach. Start with a single animal at a dose level just below the best preliminary estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

    • The dose progression factor is typically 3.2.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing.

    • Record body weights at the start of the study and at regular intervals thereafter.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

    • The study also provides information on the signs of toxicity and the potential target organs.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating research into the in vitro and in vivo effects of this compound. Given the scarcity of specific data for this compound, it is imperative to conduct preliminary dose-range finding studies and to interpret the results in the context of the broader class of trialkyltin compounds. The methodologies for cytotoxicity and apoptosis assessment are well-established and can be readily adapted. For in vivo studies, adherence to established guidelines such as those from the OECD is crucial for obtaining reliable and ethically sound data. Future research should aim to generate specific data for this compound to accurately characterize its toxicological profile.

References

Troubleshooting & Optimization

Technical Support Center: Tripropyltin Laurate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Tripropyltin Laurate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for synthesizing this compound is the esterification reaction between a tripropyltin halide (e.g., Tripropyltin chloride) and lauric acid. This reaction can be facilitated by a base to neutralize the hydrogen halide byproduct.

Q2: What are the typical starting materials for this synthesis?

The primary reactants are Tripropyltin chloride ((CH₃CH₂CH₂)₃SnCl) and Lauric acid (CH₃(CH₂)₁₀COOH). A tertiary amine, such as triethylamine or tripropylamine, is often used as a catalyst and acid scavenger.

Q3: What are some common side reactions that can lower the yield?

The primary side reaction is the hydrolysis of the tripropyltin halide starting material or the this compound product if water is present in the reaction mixture. This can lead to the formation of tripropyltin hydroxide or bis(tripropyltin) oxide, which can be difficult to separate from the desired product.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the lauric acid spot. Alternatively, FT-IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the Sn-O-C ester linkage.

Q5: What are the safety precautions I should take when working with organotin compounds?

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for Tripropyltin chloride and this compound for detailed handling and disposal information.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring.
Inactive catalyst.- Use a freshly opened or purified catalyst.
Presence of moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Contaminated with Starting Material Incomplete reaction.- Increase reaction time or temperature.
Incorrect stoichiometry.- Ensure the molar ratio of lauric acid to tripropyltin chloride is appropriate (typically 1:1).
Product is an Oily or Gummy Substance Presence of byproducts (e.g., tripropyltin hydroxide).- Wash the crude product with a dilute aqueous acid solution to remove basic impurities. - Purify the product using column chromatography.
Residual solvent.- Ensure complete removal of the solvent under reduced pressure.
Difficulty in Product Purification Formation of stable emulsions during workup.- Add a small amount of brine to the aqueous layer to break the emulsion.
Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography. - Consider using a different stationary phase.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Tripropyltin chloride

  • Lauric acid

  • Triethylamine (or another suitable tertiary amine)

  • Anhydrous toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve lauric acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Slowly add a solution of Tripropyltin chloride (1.0 eq) in anhydrous toluene to the flask at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Reaction Conditions for Analogous Dibutyltin Dilaurate Synthesis

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1TripropylamineBenzene35388.6[4]
2TriethylamineBenzene30489.4[4]
3DipropylamineSherwood oil30385.1[4]
4TriethylamineSherwood oil35487.8[4]

Note: This data is for the synthesis of Dibutyltin dilaurate and is provided as a reference for optimizing the synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Tripropyltin Chloride Tripropyltin Chloride Reaction Mixture Reaction Mixture Tripropyltin Chloride->Reaction Mixture Lauric Acid Lauric Acid Lauric Acid->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction Mixture Reflux (110°C, 4-6h) Reflux (110°C, 4-6h) Reaction Mixture->Reflux (110°C, 4-6h) Filtration Filtration Reflux (110°C, 4-6h)->Filtration Aqueous Wash Aqueous Wash Filtration->Aqueous Wash Drying Drying Aqueous Wash->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Vacuum Distillation / Column Chromatography Vacuum Distillation / Column Chromatography Solvent Evaporation->Vacuum Distillation / Column Chromatography Pure this compound Pure this compound Vacuum Distillation / Column Chromatography->Pure this compound

Caption: A workflow diagram for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents increase_time_temp Increase Reaction Time or Temperature check_conditions->increase_time_temp If incomplete check_catalyst Use Fresh Catalyst check_reagents->check_catalyst If catalyst is old check_moisture Ensure Anhydrous Conditions check_reagents->check_moisture If moisture suspected success Improved Yield/ Purity increase_time_temp->success check_catalyst->success check_moisture->success purification_issue Product Impure optimize_workup Optimize Workup Protocol purification_issue->optimize_workup optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography acid_wash Aqueous Acid Wash optimize_workup->acid_wash If basic impurities change_solvent Change Eluent System optimize_chromatography->change_solvent If co-elution acid_wash->success change_solvent->success

Caption: A troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Tripropyltin Laurate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tripropyltin Laurate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on its degradation pathways and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

A1: this compound is expected to degrade via two primary processes that can occur concurrently:

  • Hydrolysis of the Ester Bond: The bond between the tripropyltin cation and the laurate anion is susceptible to hydrolysis, releasing tripropyltin hydroxide (or the corresponding cation) and lauric acid.[1][2]

  • Sequential Depropylation: The tripropyltin (TPT) cation undergoes a stepwise loss of its propyl groups, a common degradation pathway for tri-substituted organotins.[3][4] This process, driven by biotic (microbial) and/or abiotic (e.g., UV light) factors, proceeds from tripropyltin to dipropyltin (DPT), then to monopropyltin (MPT), and finally to non-toxic inorganic tin (Sn(IV)).[4][5]

The overall pathway involves both of these processes, leading to a mixture of propyltin species and lauric acid.

Q2: What are the primary byproducts I should be analyzing for in my degradation study?

A2: The primary byproducts to monitor are:

  • Dipropyltin (DPT): The first depropylation product.

  • Monopropyltin (MPT): The second depropylation product.

  • Inorganic Tin (Sn(IV)): The final degradation product of the organotin moiety.

  • Lauric Acid: Released upon hydrolysis of the parent compound.[6]

Q3: What analytical techniques are recommended for monitoring this compound and its degradation products?

A3: Speciation analysis is crucial to differentiate between the various organotin compounds. The most common and effective methods involve coupling a separation technique with a sensitive detector:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method that offers high resolution.[7] However, it requires a derivatization step to make the non-volatile organotin species volatile. Common derivatization agents include sodium tetraethylborate (NaBEt₄) or Grignard reagents.[8]

  • Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique has the advantage of not requiring a derivatization step, allowing for the direct analysis of the organotin compounds in the sample extract. It is highly sensitive and specific for tin.[5][9]

Q4: My experiment shows a very slow degradation rate for this compound. What could be the issue?

A4: Several factors can contribute to slow degradation:

  • Sub-optimal Environmental Conditions: For biodegradation studies, factors like temperature, pH, oxygen levels, and nutrient availability are critical for microbial activity. Ensure these are suitable for the microorganisms in your soil or sediment samples.[10]

  • Low Bioavailability: Organotin compounds tend to adsorb strongly to sediment and soil particles, which can reduce their availability to microorganisms or exposure to light.[4]

  • Sterile Conditions (for abiotic studies): If you are investigating photodegradation, ensure your setup is not inadvertently promoting microbial growth, which could complicate results. Conversely, for biodegradation studies, ensure the sample has not been sterilized.

  • Matrix Effects: The sample matrix (e.g., high organic carbon content in soil) can inhibit degradation processes.

Q5: The concentrations of the degradation byproducts (DPT, MPT) do not account for the total loss of the parent compound. Why?

A5: This is a common observation in degradation studies. Possible reasons include:

  • Formation of Inorganic Tin: Your analytical method might not be quantifying the final product, inorganic tin.

  • Strong Adsorption: The byproducts, like the parent compound, may be irreversibly bound to the soil or sediment matrix, leading to incomplete extraction and low recovery.[4]

  • Volatilization: Although generally low, some volatilization of the parent compound or byproducts could occur.

  • Formation of Unidentified Intermediates: There may be other transient or complexed forms of the organotins that are not being detected by your specific analytical method.

Troubleshooting Guides

Guide 1: Issues with Sample Extraction and Preparation
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of organotin species Inappropriate solvent choice.Use a polar solvent like methanol, often mixed with an acid (e.g., acetic acid or HCl), to efficiently extract organotins from solid matrices.[8]
Incomplete extraction from the matrix.Increase extraction time, use sonication or mechanical shaking to improve efficiency. Consider a stronger acid for digestion if necessary.
Analyte loss during cleanup steps.Minimize cleanup steps if possible. If using Solid Phase Extraction (SPE), ensure the sorbent and elution solvents are optimized for all target analytes.[9]
Inconsistent results between replicates Sample heterogeneity.Homogenize samples (e.g., soil, sediment) thoroughly before taking subsamples for extraction.
Inconsistent extraction procedure.Strictly adhere to a standardized protocol for all samples, ensuring consistent solvent volumes, extraction times, and temperatures.
Guide 2: Issues with GC Analysis (Post-Derivatization)
Problem Possible Cause(s) Suggested Solution(s)
No or very small peaks for byproducts Inefficient derivatization.Optimize the derivatization reaction: check the pH of the solution (it's a critical parameter), ensure the derivatizing agent is fresh, and optimize reaction time and temperature.[8]
Degradation of derivatized analytes.Analyze the derivatized extracts as soon as possible. Store them in a cool, dark place if immediate analysis is not possible.
Poor peak shape or peak tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a column suitable for organometallic compounds. Regular maintenance and conditioning are essential.
Co-elution with matrix components.Improve the sample cleanup procedure to remove interfering compounds. Adjust the GC temperature program to enhance separation.
Contamination or carryover Contamination from glassware or syringe.Ensure all glassware is meticulously cleaned. Run solvent blanks between samples to check for carryover from the injection port or column.

Quantitative Data Summary

The following table summarizes the key compounds in the this compound degradation pathway. Since specific data for propyltins is limited, information from their analogous butyltin counterparts is included for reference and should be treated as an estimate.

Compound Formula Molar Mass ( g/mol ) Common Abbreviation Notes on Toxicity and Persistence
This compound C₂₁H₄₄O₂Sn447.28TPT-LaurateToxicity is primarily driven by the TPT moiety. Tri-substituted organotins are generally the most toxic.[4]
Tripropyltin (cation) C₉H₂₁Sn⁺247.97TPTHighly toxic to aquatic organisms. Persistence in sediment can be on the order of months to years.[5][11]
Dipropyltin (cation) C₆H₁₄Sn²⁺204.88DPTLess toxic than TPT. Can persist in the environment but generally degrades faster than TPT.[12][13]
Monopropyltin (cation) C₃H₇Sn³⁺161.80MPTSignificantly less toxic than TPT and DPT.
Lauric Acid C₁₂H₂₄O₂200.32-A naturally occurring fatty acid, readily biodegradable in the environment with low toxicity.[6][14]

Experimental Protocols

Protocol 1: Biodegradation Study in a Soil Slurry

This protocol outlines a general procedure for assessing the biodegradation of this compound in a controlled laboratory setting.

1. Materials and Reagents:

  • Freshly collected soil sample, sieved to <2 mm.

  • This compound (stock solution in a suitable solvent like methanol).

  • Sterile mineral salt medium.

  • Erlenmeyer flasks (250 mL), autoclaved.

  • Shaking incubator.

  • Extraction solvents: Methanol, Acetic Acid.

  • Derivatization agent: Sodium tetraethylborate (NaBEt₄).

  • Internal Standard: e.g., Tetrapropyltin.

  • GC-MS system.

2. Experimental Setup:

  • Prepare soil slurries by adding 50 g of soil and 100 mL of mineral salt medium to each flask.

  • Prepare sterile controls by autoclaving a subset of the flasks containing the soil slurry.

  • Spike the non-sterile and sterile flasks with this compound stock solution to achieve the desired final concentration (e.g., 5-10 mg/kg soil). Ensure the solvent volume is minimal (<0.1% of total liquid volume).

  • Incubate all flasks on a shaker (e.g., 150 rpm) in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrificially sample triplicate flasks from both non-sterile and sterile sets.

  • Extraction:

    • Add the internal standard to the slurry.

    • Add 100 mL of methanol/acetic acid (9:1 v/v) and shake vigorously for 1 hour.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction on the soil pellet and combine the supernatants.

  • Derivatization (Ethylation):

    • Take an aliquot of the extract and buffer it to pH 4-5.

    • Add NaBEt₄ solution and react for 30 minutes.

    • Extract the ethylated organotins into a nonpolar solvent like hexane or isooctane.

  • Analysis:

    • Concentrate the hexane extract under a gentle stream of nitrogen.

    • Analyze by GC-MS, monitoring for the ethylated derivatives of TPT, DPT, and MPT.

Visualizations

Degradation Pathway

DegradationPathway TPT_L This compound TPT_OH Tripropyltin Hydroxide TPT_L->TPT_OH Hydrolysis LA Lauric Acid TPT_L->LA Hydrolysis DPT Dipropyltin Species TPT_OH->DPT Depropylation (Biotic/Abiotic) MPT Monopropyltin Species DPT->MPT Depropylation (Biotic/Abiotic) Sn Inorganic Tin (Sn(IV)) MPT->Sn Depropylation (Biotic/Abiotic) Biodegradation Further Biodegradation (e.g., to CO2 + H2O) LA->Biodegradation

Caption: Proposed degradation pathway for this compound.

Experimental Workflow

ExperimentalWorkflow cluster_setup 1. Experimental Setup cluster_analysis 2. Sample Processing & Analysis cluster_data 3. Data Interpretation setup_slurry Prepare Soil Slurry (Non-sterile & Sterile) spike Spike with This compound setup_slurry->spike incubate Incubate under Controlled Conditions spike->incubate sampling Collect Samples at Time Points incubate->sampling extraction Solvent Extraction (with Internal Std) sampling->extraction derivatization Derivatization (e.g., Ethylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantify Quantify Parent & Byproducts gcms->quantify kinetics Calculate Degradation Rates & Half-life quantify->kinetics

Caption: General workflow for a biodegradation study.

References

"Tripropyltin laurate" stability issues in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tripropyltin laurate in experimental solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common stability issues encountered when working with this compound solutions.

Issue 1: Precipitation or Cloudiness in Solution

  • Question: My this compound solution has become cloudy or has formed a precipitate. What is the cause and how can I resolve it?

  • Answer: Precipitation or cloudiness can arise from several factors:

    • Low Solubility: this compound has limited solubility in aqueous solutions. Ensure the solvent system is appropriate. Consider using organic solvents such as ethanol, methanol, acetone, or toluene for stock solutions.[1] For aqueous buffers, the addition of a co-solvent may be necessary.

    • Hydrolysis: Organotin esters are susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions, which can lead to the formation of less soluble tripropyltin hydroxide or other degradation products.[2] It is recommended to prepare fresh solutions before use and to work in acidic to neutral pH conditions where the rate of hydrolysis is slower.

    • Temperature Effects: Lower temperatures can decrease the solubility of this compound. If you are working at reduced temperatures, ensure the concentration is below the solubility limit at that temperature.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common indicator of compound instability.

    • Degradation Over Time: this compound can degrade in solution, leading to a decrease in the concentration of the active compound over the course of an experiment. This is particularly relevant for lengthy experiments. It is advisable to use freshly prepared solutions and to minimize the time between solution preparation and experimental use.

    • Influence of pH: The stability of organotin compounds is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[3][4] Ensure the pH of your experimental solution is controlled and consistent across all experiments.

    • Photodegradation: Some organotin compounds are sensitive to light.[5] Exposure to UV light can lead to degradation. To mitigate this, store stock solutions in amber vials or protect them from light.

Issue 3: Loss of Compound Activity

  • Question: The biological or chemical activity of my this compound solution appears to be decreasing over time. What could be the reason?

  • Answer: A decline in activity is a strong indication of compound degradation.

    • Hydrolytic Cleavage: The ester bond in this compound can be hydrolyzed, breaking the molecule into tripropyltin and lauric acid. This degradation will lead to a loss of the specific activity of the parent compound.

    • Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[6][7][8] Avoid unnecessary heating of solutions containing this compound. For long-term storage, refrigeration or freezing of stock solutions in appropriate solvents is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in experimental solutions?

A1: The most common degradation pathway for this compound, as with other organotin esters, is hydrolysis of the ester bond. This reaction is typically catalyzed by acidic or basic conditions and results in the formation of tripropyltin hydroxide and lauric acid.[2] Thermal degradation can also occur at elevated temperatures.[6][7][8][9]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution can significantly influence the rate of hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the ester linkage.[3][4] Generally, organotin esters exhibit greater stability in neutral or slightly acidic aqueous solutions. Extreme pH values should be avoided to minimize degradation.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: this compound is generally soluble in various organic solvents. For stock solutions, consider using solvents such as:

  • Ethanol

  • Methanol

  • Acetone

  • Toluene

  • Chloroform

For experimental solutions requiring aqueous buffers, it is often necessary to first dissolve the compound in a water-miscible organic solvent (like ethanol or DMSO) before further dilution in the aqueous medium. Always check for potential solvent-compound interactions in your specific experimental setup.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Short-term storage (days): Store at 2-8°C in a tightly sealed container, protected from light.

  • Long-term storage (weeks to months): For optimal stability, store stock solutions at -20°C or below in an appropriate organic solvent. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent potential photodegradation.[5]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound can be monitored by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the concentration of the parent compound over time. A decrease in the peak area corresponding to this compound would indicate degradation.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for the analysis of organotin compounds. It can be used to identify and quantify both the parent compound and its degradation products.[10][12]

Quantitative Data on Stability (Estimated)

ConditionParameterValueReference CompoundSource
pH Hydrolysis RateFaster at acidic & alkaline pHGeneral Organotin Esters[3][4]
Temperature Half-life at 180°C (in PVC)4.92 hoursOrganotin Stabilizer[7]
Aqueous Solution Half-life in seawater~2.1 yearsTributyltin[13]

Note: The stability of this compound in your specific experimental solution may vary significantly depending on the solvent, buffer components, pH, temperature, and exposure to light. It is highly recommended to perform a stability study under your experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer over time.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable water-miscible organic solvent (e.g., ethanol or DMSO).

  • Preparation of Experimental Solution:

    • Dilute the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 10 µg/mL).

    • Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation and Sampling:

    • Divide the experimental solution into several amber vials to protect from light.

    • Store the vials under the desired experimental conditions (e.g., specific temperature).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial for analysis. The time zero sample should be analyzed immediately after preparation.

  • Sample Analysis:

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or GC-MS.[10][11][12]

    • The analytical method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate constant (k) and the half-life (t½) of the compound under the tested conditions.

Visualizations

Signaling Pathways Potentially Affected by this compound

The following diagrams illustrate signaling pathways that are known to be affected by related triorganotin compounds, such as tributyltin. These pathways may also be relevant for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (Organic Solvent) B Dilute Stock Solution in Aqueous Buffer A->B C Incubate at Desired Temperature B->C D Collect Samples at Multiple Time Points C->D E Analyze Samples by HPLC-UV or GC-MS D->E F Quantify this compound Concentration E->F G Plot Concentration vs. Time F->G H Calculate Degradation Rate and Half-life G->H

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_er Endoplasmic Reticulum Stress cluster_mito Mitochondrial Pathway cluster_mapk MAPK Signaling ER This compound Calpain Calpain Activation ER->Calpain Casp12 Caspase-12 Cleavage Calpain->Casp12 Apoptosis Apoptosis Casp12->Apoptosis Apoptosis Mito This compound Bax Bax/Bad Translocation Mito->Bax MMP Mitochondrial Membrane Permeability Change Bax->MMP MMP->Apoptosis MAPK_stimulus This compound p38 p38 MAPK Activation MAPK_stimulus->p38 JNK JNK Activation MAPK_stimulus->JNK NFkB NF-κB Activation p38->NFkB JNK->NFkB Inflammation Pro-inflammatory Mediator Release NFkB->Inflammation

Caption: Potential signaling pathways affected by this compound.

References

"Tripropyltin laurate" troubleshooting failed reactions involving the compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropyltin laurate.

Section 1: General Information and Properties of this compound

FAQ: What is this compound and what are its key properties?

This compound is an organotin compound with the chemical formula C21H44O2Sn. It is primarily used as a catalyst in various chemical reactions, particularly in esterification and transesterification processes. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 57808-37-4[1]
Molecular Formula C21H44O2Sn[1]
Molecular Weight 447.28 g/mol [1]
Appearance Typically a liquid or low melting solid
Solubility Generally soluble in organic solvents

FAQ: What are the primary applications of this compound?

This compound is primarily used as a catalyst in organic synthesis. Its main applications include:

  • Esterification and Transesterification: It serves as an effective catalyst for the formation of esters from carboxylic acids and alcohols, or for the exchange of alkoxy groups in existing esters. Organotin catalysts like this compound are often favored in industrial processes for producing polyesters.

  • Polyurethane Production: Similar organotin compounds, such as dibutyltin dilaurate, are widely used as catalysts in the production of polyurethanes from isocyanates and diols.

  • PVC Stabilization: Organotin compounds can also act as heat stabilizers in polyvinyl chloride (PVC) formulations.

Section 2: Troubleshooting Failed Reactions

Low or No Conversion

Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes?

A: Several factors can lead to low or no conversion in reactions catalyzed by this compound. The most common issues are related to the catalyst's activity, the presence of inhibitors, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed check_catalyst 1. Verify Catalyst Activity & Purity start->check_catalyst check_reagents 2. Check for Inhibitors in Reagents check_catalyst->check_reagents Catalyst OK solution_catalyst Solution: Use fresh, pure catalyst. check_catalyst->solution_catalyst Catalyst Impure/Inactive check_conditions 3. Review Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Solution: Purify/dry reagents and solvent. check_reagents->solution_reagents Inhibitors Present check_stoichiometry 4. Confirm Reagent Stoichiometry check_conditions->check_stoichiometry Conditions OK solution_conditions Solution: Optimize temperature and time. check_conditions->solution_conditions Conditions Suboptimal solution_stoichiometry Solution: Adjust reagent ratios. check_stoichiometry->solution_stoichiometry Incorrect Stoichiometry

Caption: A logical workflow for troubleshooting failed reactions.

Q: How can I determine if my this compound is active?

A: Catalyst inactivity is a primary suspect in failed reactions. This compound can degrade over time, especially with improper storage.

  • Visual Inspection: Any significant change in color or appearance from the manufacturer's specification may indicate degradation.

  • Analytical Verification: The purity of the catalyst can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). A significant deviation from the expected purity can indicate the presence of inactive species.

  • Functional Test: Running a small-scale, well-established model reaction with the catalyst can confirm its activity. For example, the esterification of a simple carboxylic acid and alcohol.

Q: What are common inhibitors for this compound catalyzed reactions?

A: Organotin catalysts are sensitive to certain impurities in the reaction mixture.

  • Water: Water can hydrolyze this compound, leading to the formation of less catalytically active tin species. The presence of water, even in small amounts, can significantly reduce the reaction rate. It is crucial to use dry reagents and solvents.

  • Acids: Strong acids can react with the catalyst, leading to deactivation. The acidity of the reagents should be checked and neutralized if necessary.

dot

Catalyst_Deactivation Catalyst Deactivation Pathways catalyst Active this compound hydrolyzed_species Inactive Hydrolyzed Tin Species catalyst->hydrolyzed_species Hydrolysis inactive_salt Inactive Tin Salt catalyst->inactive_salt Acid-Base Reaction water Water (H2O) water->hydrolyzed_species acid Acid (H+) acid->inactive_salt

Caption: Deactivation of this compound by water and acid.

Q: What are the optimal reaction conditions for using this compound?

A: The optimal conditions are reaction-specific, but some general guidelines apply for esterification and transesterification reactions.

  • Temperature: These reactions are typically conducted at elevated temperatures, often in the range of 125°C to 225°C[2]. Lower temperatures can lead to very slow reaction rates, while excessively high temperatures might cause thermal degradation of the catalyst or reactants.

  • Reaction Time: The reaction time can vary from a few hours to over 24 hours depending on the specific substrates and temperature. Monitoring the reaction progress is crucial.

  • Catalyst Loading: Typical catalyst loadings are in the range of 0.01 to 1.0 mol% relative to the limiting reagent[3]. Higher catalyst loading can increase the reaction rate but may also lead to more side products and complicates purification.

ParameterTypical RangeEffect of Deviation
Temperature 125 - 225 °C[2]Too Low: Slow or no reaction. Too High: Thermal degradation.
Catalyst Loading 0.01 - 1.0 mol%[3]Too Low: Incomplete conversion. Too High: Increased side products.
Water Content < 0.1%High: Catalyst hydrolysis and deactivation.
Product Contamination and Side Reactions

Q: I'm observing unexpected byproducts. What could they be?

A: Side reactions can occur, especially at high temperatures. These may include:

  • Dehydration of Alcohols: At high temperatures, alcohols can dehydrate to form ethers or alkenes.

  • Thermal Decomposition of Reactants or Products: The stability of your starting materials and products at the reaction temperature should be considered.

  • Side Reactions of the Catalyst: While generally stable, at very high temperatures, the organotin catalyst itself can undergo decomposition.

Q: How can I remove the organotin catalyst and byproducts from my final product?

A: Removing the organotin catalyst is a common challenge. Several methods can be employed:

  • Distillation: If the product is volatile, distillation can be an effective purification method.

  • Chromatography: Column chromatography on silica gel is often used to separate the product from the non-polar organotin catalyst.

  • Extraction: In some cases, extraction with an appropriate solvent can be used to remove the catalyst.

Inconsistent Results

Q: I am getting variable results between batches. What should I investigate?

A: Inconsistent results often point to variability in starting materials or reaction setup.

  • Purity of Reagents: Ensure the purity of your this compound, substrates, and solvent is consistent between batches.

  • Water Content: The amount of water in the reaction can significantly impact the catalyst's performance. Ensure all reagents and glassware are thoroughly dried.

  • Temperature Control: Inconsistent temperature control can lead to variable reaction rates and byproduct formation.

Section 3: Experimental Protocols and Analytical Methods

Protocol: General Procedure for a this compound-Catalyzed Esterification

This is a general guideline and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reagents:

    • Carboxylic Acid (1.0 eq)

    • Alcohol (1.2 - 2.0 eq)

    • This compound (0.1 - 0.5 mol%)

    • Anhydrous Solvent (e.g., toluene, xylene)

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol, and solvent. b. Add the this compound to the mixture. c. Heat the reaction mixture to the desired temperature (e.g., 150°C) and maintain for the required time (monitor by TLC or GC). d. Upon completion, cool the reaction to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by distillation or column chromatography.

Protocol: Purity Assessment of this compound by HPLC

This method can be adapted for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Procedure: a. Prepare a standard solution of this compound of known concentration in the mobile phase. b. Prepare a sample of the this compound to be tested at a similar concentration. c. Inject the standard and the sample into the HPLC system. d. Compare the peak area and retention time of the sample to the standard to determine purity.

dot

Experimental_Workflow Experimental Workflow for Catalyst Purity Assessment start Start Purity Assessment prep_std 1. Prepare Standard Solution start->prep_std prep_sample 2. Prepare Sample Solution prep_std->prep_sample hplc_analysis 3. HPLC Analysis prep_sample->hplc_analysis data_analysis 4. Analyze Data hplc_analysis->data_analysis report Report Purity data_analysis->report

Caption: A workflow for assessing the purity of this compound.

Section 4: Safety and Handling

FAQ: What are the safety precautions for handling this compound?

A: Organotin compounds, including this compound, are toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Toxicity: Tripropyltin compounds are toxic if swallowed, in contact with skin, or if inhaled. They are also very toxic to aquatic life with long-lasting effects.

FAQ: How should I dispose of waste containing this compound?

A: Due to their toxicity, organotin waste must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain. Contaminated glassware should be decontaminated before washing.

References

Technical Support Center: Tripropyltin Laurate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Tripropyltin laurate in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to work with in aqueous biological assays?

This compound, like many organotin compounds, is lipophilic ("fat-loving"). This chemical property results in low solubility in water-based solutions, such as cell culture media and assay buffers.[1][2] This poor aqueous solubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, making it unavailable to interact with the biological target.

  • Inaccurate Concentration: The actual concentration in the assay may be much lower than the intended concentration.

  • Reduced Bioavailability: The compound may not be able to effectively cross cell membranes or interact with its target.

  • Assay Interference: Precipitated compound can interfere with absorbance, fluorescence, or luminescence readings.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[3][4] However, it is crucial to be aware of the potential for DMSO to affect cell viability and assay performance, especially at higher concentrations.[5][6][7][8]

Q3: What is the maximum recommended final concentration of DMSO in a biological assay?

The final concentration of DMSO in your assay should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, and many can tolerate up to 1% without significant cytotoxicity.[4] However, sensitive and primary cell cultures may be affected at concentrations as low as 0.1%.[4] It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific assay system.[7][8]

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue.[9] Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Optimize the Dilution Protocol: Instead of adding the stock solution directly to the final volume, try a serial dilution approach. Additionally, vortexing the buffer while adding the stock solution can aid in dispersion.

  • Use an Intermediate Solvent: In some cases, a multi-step dilution using an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol) can be beneficial.

  • Consider Solubilizing Agents: If the above methods are not sufficient, you may need to incorporate a solubilizing agent into your assay buffer.

Troubleshooting Guide: Improving Solubility

For researchers encountering persistent solubility issues with this compound, the following strategies and agents can be considered. It is imperative to test the compatibility of any new excipient with your specific assay to ensure it does not interfere with the biological system or the assay readout.

Table 1: Comparison of Solubilizing Agents
Solubilizing AgentMechanism of ActionAdvantagesDisadvantagesTypical Final Assay Concentration
DMSO (Dimethyl Sulfoxide) Aprotic polar solventDissolves a wide range of lipophilic compounds.Can be toxic to cells at higher concentrations (>0.5%-1%).[4][5] May interfere with some enzyme activities.[6]< 0.5%[4]
Ethanol Polar protic solventLess toxic than DMSO for some cell lines.Can have biological effects, including on metabolic processes.[5] More volatile than DMSO.< 1%
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, encapsulating the lipophilic drug.[10][11][12]Generally low cytotoxicity.[5] Can improve compound stability.[11]Can sometimes extract cholesterol from cell membranes. May not be suitable for all compound structures.1-10 mM
Surfactants (e.g., Polysorbate 80, Pluronic F-68) Form micelles that encapsulate the lipophilic drug.[13][14][15][16]Can significantly increase apparent solubility.[15]Can disrupt cell membranes and have intrinsic biological activity.[13] Cationic surfactants are generally more toxic.[13]Below the Critical Micelle Concentration (CMC)
Bovine Serum Albumin (BSA) Binds to lipophilic compounds, mimicking in vivo transport.Biologically relevant. Can prevent non-specific binding of the compound.Can sequester the compound, reducing its free concentration. May interfere with protein-binding studies.0.1% - 1%

Detailed Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment of this compound

This protocol will help you determine the approximate solubility of this compound in various solvent systems relevant to your biological assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (optional)

  • Your specific aqueous assay buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader (optional, for nephelometry)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Ensure it is fully dissolved by vortexing.

  • Serial Dilution in Assay Buffer:

    • Set up a series of microcentrifuge tubes, each containing 900 µL of your assay buffer.

    • In the first tube, add 100 µL of your DMSO stock solution to make a 1:10 dilution. Vortex immediately and vigorously for 30 seconds.

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • If the solution is clear, perform a serial 2-fold dilution by transferring 500 µL from the first tube to the next tube containing 500 µL of buffer, and so on.

    • Continue this process until you observe precipitation.

  • Equilibration and Observation:

    • Incubate all tubes at the temperature of your planned experiment (e.g., 37°C) for 1-2 hours.

    • After incubation, visually inspect the tubes again for any precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.

    • For a more quantitative assessment, you can measure the light scattering of each solution using a spectrophotometer (at ~600 nm) or a nephelometer. A sharp increase in signal indicates precipitation.

  • Testing Other Solvents/Excipients:

    • Repeat steps 2 and 3, but with your assay buffer supplemented with a potential solubilizing agent (e.g., 5 mM HP-β-CD or 0.01% Polysorbate 80). Compare the results to determine if these agents improve the solubility of this compound.

Visualizations

Workflow for Solubilizing this compound

G cluster_prep Preparation cluster_testing Solubility Testing cluster_optimization Optimization start Start: Need to test this compound lit_search Literature Search for similar organotin compounds start->lit_search prepare_stock Prepare high-concentration stock in 100% DMSO lit_search->prepare_stock sol_test Perform small-scale solubility test in assay buffer prepare_stock->sol_test precipitate Precipitation observed? sol_test->precipitate add_excipient Re-test with solubilizing agents (e.g., cyclodextrin, surfactant) precipitate->add_excipient Yes vehicle_control Perform vehicle control experiment precipitate->vehicle_control No add_excipient->sol_test final_protocol Final Assay Protocol Established vehicle_control->final_protocol

Caption: Workflow for selecting a solubilization strategy.

Troubleshooting Precipitation During an Assay

G cluster_problem Problem Identification cluster_immediate Immediate Checks cluster_solutions Potential Solutions start Precipitation observed in assay wells check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution protocol followed correctly? start->check_dilution check_stock Is the DMSO stock solution clear? start->check_stock lower_conc Lower the final assay concentration check_conc->lower_conc modify_dilution Modify dilution (e.g., serial dilution, vortexing) check_dilution->modify_dilution use_excipient Incorporate a solubilizing agent (see Table 1) check_stock->use_excipient retest Re-validate with new protocol lower_conc->retest modify_dilution->retest use_excipient->retest

Caption: Troubleshooting workflow for compound precipitation.

References

"Tripropyltin laurate" minimizing toxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Tripropyltin laurate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our cell cultures shortly after treatment with this compound. What are the typical causes?

High cytotoxicity soon after treatment is a common issue with organotin compounds. The toxicity of trialkyltin compounds like this compound is often concentration and time-dependent.[1] The primary causes include:

  • High Compound Concentration: Organotin compounds can be toxic even at very low concentrations (in the micromolar to nanomolar range).[2][3][4] It is crucial to perform a dose-response curve to determine the optimal, non-lethal concentration for your specific cell line and experimental goals.

  • Low Serum Concentration in Culture Medium: Serum proteins can bind to compounds, reducing their free concentration and mitigating toxicity.[5][6][7] Experiments conducted in serum-free or low-serum media may exhibit higher-than-expected toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to organotin compounds.[3] For instance, lymphoma cell lines have been shown to be more sensitive than HeLa cervical cancer cells to certain organotins.[3]

  • Extended Exposure Time: Continuous exposure can lead to irreversible toxic effects.[1]

Q2: How can we reduce the toxicity of this compound in our experiments without compromising its intended effect?

Minimizing off-target toxicity is critical. Consider the following strategies:

  • Optimize Compound Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the sub-lethal concentration and the shortest effective exposure time. The toxicity of tributyltin, a related compound, has been shown to be reversible below a critical concentration x time product.[1]

  • Increase Serum Concentration: If your experimental design allows, increasing the concentration of Fetal Bovine Serum (FBS) or other serum proteins in your culture medium can decrease the bioavailability of the compound and reduce toxicity.[5][6][7]

  • Utilize a Pre-incubation Step with Serum: Pre-incubating this compound with serum-containing medium before adding it to the cells can allow for the formation of a protein corona, which can pacify the compound's toxicity.[5][6]

Q3: What are the known mechanisms of this compound-induced cell death?

While specific data on this compound is limited, studies on related organotin compounds like tributyltin (TBT) and diphenyltin suggest that they can induce both apoptosis and necrosis.[2][3][8] Key indicators of these cell death mechanisms include:

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[4][8] Activation of caspases is a key event in apoptosis.[5][8]

  • Necrosis: Often involves cell swelling and lysis.[3]

  • Mitochondrial Dysfunction: Changes in mitochondrial membrane potential are a common indicator of organotin-induced toxicity.[2]

  • Oxidative Stress: The production of reactive oxygen species (ROS) can be a contributing factor to cytotoxicity.[2]

Troubleshooting Guides

Problem: Unexpectedly High Cell Death After Treatment
Possible Cause Troubleshooting Step
Compound concentration is too high. Perform a serial dilution of this compound to establish a dose-response curve. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 value for your cell line.
Serum concentration is too low or absent. If permissible for the experiment, increase the FBS concentration in your culture medium (e.g., from 5% to 10% or 15%).[9] Alternatively, pre-incubate the compound in serum-containing medium before cell exposure.
The cell line is highly sensitive. Consider using a more resistant cell line if your experimental question allows. Test the compound on a panel of different cell lines to assess relative sensitivity.[3]
Incorrect solvent or high solvent concentration. Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
Problem: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in serum lots. The composition of FBS can vary between lots, potentially affecting its ability to mitigate toxicity.[10] If possible, use the same lot of FBS for a series of related experiments.
Inconsistent cell passage number or density. Use cells within a consistent range of passage numbers and ensure consistent cell seeding density for all experiments. Cell physiology can change with extensive passaging.
Compound degradation. Prepare fresh stock solutions of this compound regularly. Store stock solutions appropriately as recommended by the manufacturer.

Data Summary

Table 1: Cytotoxicity of Various Organotin Compounds in Different Cell Lines

Organotin CompoundCell LineAssayIC50 / CC50 (µM)Exposure Time
Diphenylmethyltin chlorideEL4 (murine lymphoma)PI Staining2.4Not Specified
Diphenylmethyltin chlorideNFS-70 (murine pro-B lymphocyte)PI Staining1.2Not Specified
Diphenylmethyltin chlorideKit 225 (human T-cell leukemia)PI Staining1.5Not Specified
Diphenylmethyltin chlorideHeLa (human cervical cancer)PI Staining32.4Not Specified
1,4-bis(diphenylchlorostannyl)p-xyleneEL4 (murine lymphoma)PI Staining5.4Not Specified
1,4-bis(diphenylchlorostannyl)p-xyleneNFS-70 (murine pro-B lymphocyte)PI Staining3.2Not Specified
1,4-bis(diphenylchlorostannyl)p-xyleneKit 225 (human T-cell leukemia)PI Staining29.9Not Specified
1,4-bis(diphenylchlorostannyl)p-xyleneHeLa (human cervical cancer)PI Staining58.65Not Specified
Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate (Compound 1)Jurkat E6.1MTT0.14 - 1.3024 hours
Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate (Compound 1)HL-60MTT0.06 - 0.1824 hours
Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate (Compound 1)K562MTT5.20 - 5.4024 hours
Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate (Compound 2)Jurkat E6.1MTT0.14 - 1.3024 hours
Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate (Compound 2)HL-60MTT0.06 - 0.1824 hours
Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate (Compound 2)K562MTT5.20 - 5.4024 hours

Data for diphenylmethyltin chloride and 1,4-bis(diphenylchlorostannyl)p-xylene from[3]. Data for Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate from[4].

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate for the chosen exposure time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Toxicity_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_action Actionable Solutions cluster_outcome Desired Outcome High_Toxicity High Cytotoxicity Observed Check_Concentration Verify Compound Concentration High_Toxicity->Check_Concentration Check_Serum Assess Serum Conditions High_Toxicity->Check_Serum Check_Cell_Line Review Cell Line Sensitivity High_Toxicity->Check_Cell_Line Optimize_Dose Perform Dose-Response (IC50 Determination) Check_Concentration->Optimize_Dose Increase_Serum Increase Serum % or Pre-incubate Check_Serum->Increase_Serum Change_Cell_Line Consider Alternative Cell Line Check_Cell_Line->Change_Cell_Line Minimized_Toxicity Minimized Toxicity Successful Experiment Optimize_Dose->Minimized_Toxicity Increase_Serum->Minimized_Toxicity Change_Cell_Line->Minimized_Toxicity

Caption: Troubleshooting workflow for high cytotoxicity.

Signaling_Pathway Tripropyltin This compound Membrane Cell Membrane Interaction Tripropyltin->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Necrosis Necrosis Membrane->Necrosis ROS Increased ROS Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis ROS->Apoptosis ROS->Necrosis Caspase->Apoptosis

Caption: Putative signaling pathway for organotin toxicity.

Experimental_Workflow start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Tripropyltin Laurate Dilutions seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for a cytotoxicity assay.

References

"Tripropyltin laurate" common experimental errors and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tripropyltin laurate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. The information provided is based on the general principles of organotin chemistry, as specific literature for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized through the esterification reaction between a tripropyltin precursor, such as bis(tripropyltin) oxide or tripropyltin chloride, and lauric acid. The reaction with bis(tripropyltin) oxide is often preferred as it produces water as the only byproduct, which can be removed to drive the reaction to completion. Another route involves the reaction of tripropyltin chloride with sodium laurate.

Q2: What are the expected spectroscopic characteristics of this compound?

  • 1H NMR: Signals corresponding to the propyl groups attached to the tin atom and the alkyl chain of the laurate moiety. The protons on the carbon alpha to the tin atom will likely show satellite peaks due to coupling with the 119Sn and 117Sn isotopes.

  • 13C NMR: Resonances for the carbon atoms of the propyl and laurate groups.

  • 119Sn NMR: A single peak characteristic of a tetra-coordinated tin atom in a trialkyltin ester. The chemical shift would be influenced by the coordination environment of the tin atom.[1]

  • FT-IR: Characteristic stretching frequencies for the carbonyl group (C=O) of the ester, which would be shifted compared to free lauric acid, and Sn-C bonds.

Q3: How should I purify this compound?

A3: Purification can often be achieved by vacuum distillation or column chromatography. For chromatography, silica gel or alumina can be used. It has been reported that silica gel treated with a base, such as 10% potassium carbonate, can be effective in removing residual organotin halides.[2] Distillation should be performed under high vacuum to avoid thermal decomposition.

Q4: What are the primary safety concerns when working with this compound?

A4: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] They can be absorbed through the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) is essential. Tripropyltin chloride, a potential precursor, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants. - If using bis(tripropyltin) oxide and lauric acid, remove water as it forms using a Dean-Stark trap or by azeotropic distillation. - If using tripropyltin chloride and sodium laurate, ensure the sodium laurate is completely dry.
Hydrolysis of the product.Organotin esters can be susceptible to hydrolysis.[6] Ensure all glassware is dry and use anhydrous solvents. Work under an inert atmosphere (e.g., nitrogen or argon).
Loss during workup.Organotin compounds can be somewhat water-soluble. Minimize aqueous washes or use a saturated brine solution. Back-extract aqueous layers with a nonpolar organic solvent.
Product Contaminated with Starting Material Incomplete reaction.- Increase reaction time or temperature (monitor for decomposition). - Use a slight excess of the more easily removable reactant.
Inefficient purification.- For distillation, ensure the vacuum is sufficiently low and the column has adequate theoretical plates. - For chromatography, optimize the solvent system for better separation. Consider using treated silica gel as mentioned in the FAQs.[2]
Product Appears Oily or Discolored Presence of impurities.- Recrystallization from a suitable solvent (if the product is a solid at room temperature). - Repurify by column chromatography or vacuum distillation.
Thermal decomposition.Avoid excessive heating during synthesis and purification. Use the lowest possible temperature for distillation. Organotin compounds can have limited thermal stability.[7][8]
Inconsistent Analytical Data (NMR, GC-MS) Sample degradation.- Analyze the sample promptly after preparation. - Store the sample under an inert atmosphere and at a low temperature.
Presence of impurities.Re-purify the sample. Common impurities include starting materials, hydrolysis products (tripropyltin hydroxide), or other organotin species like tetrapropyltin or dipropyltin dilaurate.
For GC-MS, poor derivatization (if required).While this compound may be analyzed directly, some organotin analyses require derivatization to increase volatility.[9][10] Ensure the derivatization reaction goes to completion.

Experimental Protocols

Synthesis of this compound from Bis(tripropyltin) oxide

This protocol is a general procedure based on the synthesis of other trialkyltin esters.

Materials:

  • Bis(tripropyltin) oxide

  • Lauric acid

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add bis(tripropyltin) oxide (1 molar equivalent) and lauric acid (2 molar equivalents).

  • Add a sufficient amount of anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water that forms as an azeotrope with toluene via the Dean-Stark trap.

  • Monitor the reaction progress by TLC or by observing the cessation of water formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Characterization Data (Hypothetical)

The following table presents hypothetical data for this compound for characterization purposes.

Parameter Expected Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Weight 447.28 g/mol
Boiling Point > 150 °C at reduced pressure
1H NMR (CDCl3, δ) ~ 2.3 ppm (t, 2H, -C(O)CH2-), ~ 1.6 ppm (m, 6H, -SnCH2CH2-), ~ 1.2-1.4 ppm (m, 18H, laurate chain), ~ 0.9 ppm (t, 9H, -Sn(CH2CH2CH3)3)
119Sn NMR (CDCl3, δ) Expected in the range for tetra-coordinated tin, potentially ~ +50 to +150 ppm

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants: Bis(tripropyltin) oxide Lauric Acid reaction Reflux in Toluene with Dean-Stark Trap reactants->reaction solvent_removal Solvent Removal (Rotary Evaporation) reaction->solvent_removal Crude Product purification Purification (Vacuum Distillation or Column Chromatography) solvent_removal->purification characterization Characterization (NMR, IR, MS) purification->characterization Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_flow node_sol node_sol start Low Product Yield? check_reaction Reaction Incomplete? start->check_reaction check_hydrolysis Evidence of Hydrolysis? check_reaction->check_hydrolysis No sol_reaction Increase Reaction Time/Temp Ensure Water Removal check_reaction->sol_reaction Yes check_workup Loss During Workup? check_hydrolysis->check_workup No sol_hydrolysis Use Anhydrous Conditions Inert Atmosphere check_hydrolysis->sol_hydrolysis Yes sol_workup Minimize Aqueous Washes Back-extract Aqueous Layer check_workup->sol_workup Yes end Problem Solved sol_reaction->end sol_hydrolysis->end sol_workup->end

Caption: A troubleshooting flowchart for addressing low product yield in this compound synthesis.

signaling_pathway TPTL This compound (Organotin Compound) Ca_increase Increase in Intracellular Ca2+ Concentration TPTL->Ca_increase Mito Mitochondrial Stress Ca_increase->Mito ROS Reactive Oxygen Species (ROS) Production Mito->ROS Caspase Caspase Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A plausible signaling pathway for organotin-induced apoptosis.[11]

References

"Tripropyltin laurate" optimizing reaction conditions (temperature, pressure)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of tripropyltin laurate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is typically synthesized through the reaction of a tripropyltin precursor with lauric acid or its derivative. The most common tripropyltin precursors are tripropyltin chloride and bis(tripropyltin) oxide.

Q2: What is the general reaction scheme for the synthesis of this compound?

A2: The two primary reaction schemes are:

  • From Tripropyltin Chloride: (CH₃CH₂CH₂)₃SnCl + C₁₁H₂₃COOH + Base → (CH₃CH₂CH₂)₃SnOCOC₁₁H₂₃ + Base·HCl

  • From Bis(tripropyltin) Oxide: [(CH₃CH₂CH₂)₃Sn]₂O + 2 C₁₁H₂₃COOH → 2 (CH₃CH₂CH₂)₃SnOCOC₁₁H₂₃ + H₂O

Q3: What is the recommended temperature range for the synthesis of this compound?

A3: Based on analogous organotin esterification reactions, the optimal temperature for the synthesis of this compound is likely in the range of 50°C to 100°C. For instance, the synthesis of methyl laurate, another ester of lauric acid, has been optimized at 70°C[1][2]. Reactions involving organotin compounds are often carried out at elevated temperatures to ensure a reasonable reaction rate[3].

Q4: How does pressure influence the synthesis of this compound?

A4: While specific data for this compound is limited, studies on other esterification reactions have shown that high pressure can significantly improve reaction yields. For example, in the esterification of benzyl alcohol, increasing the pressure to 3.8 kbar resulted in a 92% yield compared to 52% at ambient pressure[4][5]. This suggests that applying pressure could be a key parameter for optimizing the synthesis of this compound, likely by favoring the formation of the product and potentially reducing the need for high temperatures.

Q5: What solvents are suitable for this reaction?

A5: The synthesis is typically carried out in aprotic solvents that allow for the azeotropic removal of water (in the case of starting from the oxide) or to facilitate the reaction and product purification. Common solvents include toluene, xylene, or benzene.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Suboptimal reaction temperature. 4. Inefficient water removal (if using bis(tripropyltin) oxide).1. Increase reaction time or temperature. 2. Ensure the purity of tripropyltin precursor and lauric acid. 3. Optimize the temperature within the 50-100°C range. 4. Use a Dean-Stark apparatus for efficient azeotropic water removal.
Product Contamination 1. Presence of unreacted starting materials. 2. Side reactions leading to byproducts. 3. Hydrolysis of the product.1. Optimize stoichiometry and reaction time. Use purification techniques like column chromatography or distillation. 2. Lower the reaction temperature to minimize side reactions. 3. Ensure anhydrous conditions during the reaction and workup.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is an oil and difficult to crystallize.1. Use brine washes to break emulsions. 2. Purify by vacuum distillation or column chromatography on silica gel.
Reaction Stalls 1. Catalyst deactivation (if used). 2. Equilibrium has been reached.1. Not typically applicable for these direct reactions. 2. Consider applying pressure to shift the equilibrium towards the product side.

Data on Reaction Condition Optimization

The following table summarizes general findings on the optimization of reaction parameters for esterification reactions relevant to this compound synthesis.

Parameter Condition Effect on Yield/Conversion Source
Temperature 55°C to 70°CSlight increase in lauric acid conversion.[1]
Temperature 70°C to 100°CDecrease in lauric acid conversion (for methyl laurate).[1]
Pressure Ambient (1 bar)52% yield (for benzyl alcohol esterification).[4][5]
Pressure 3.8 kbar92% yield (for benzyl alcohol esterification).[4][5]
Reaction Time Up to 2 hoursNoticeable increase in lauric acid conversion.[1]
Reaction Time Beyond 2 hoursConversion remains stable as equilibrium is reached.[1]

Experimental Protocols

Protocol 1: Synthesis from Tripropyltin Chloride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lauric acid (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., toluene).

  • Addition of Base: Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution at room temperature.

  • Addition of Tripropyltin Chloride: Slowly add tripropyltin chloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the amine hydrochloride salt. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis from Bis(tripropyltin) Oxide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add lauric acid (2.0 equivalents), bis(tripropyltin) oxide (1.0 equivalent), and an azeotropic solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected. Monitor the reaction progress by TLC or GC.

  • Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_optimization Optimization Parameters cluster_workup Workup & Purification cluster_product Final Product start1 Tripropyltin Chloride or Bis(tripropyltin) Oxide reaction Esterification in Aprotic Solvent start1->reaction start2 Lauric Acid start2->reaction temp Temperature (50-100°C) reaction->temp pressure Pressure (e.g., 3.8 kbar) reaction->pressure time Reaction Time reaction->time workup Filtration / Extraction reaction->workup purification Distillation / Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis and optimization of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inefficient Water Removal issue->cause3 solution1 Increase Reaction Time cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Use Dean-Stark Trap cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Validation & Comparative

Comparative Efficacy of Tripropyltin Laurate and Tributyltin Laurate: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data suggests that while both tripropyltin laurate and tributyltin laurate exhibit biocidal properties, their efficacy and toxicological profiles differ significantly. Historically, tributyltin (TBT) compounds were the cornerstone of the marine antifouling industry due to their exceptional effectiveness in preventing the growth of a wide range of marine organisms. However, severe environmental toxicity led to a global ban on their use. This has spurred research into alternatives, including other organotin compounds like tripropyltin (TPT) derivatives.

This guide provides a comparative analysis based on available scientific literature, focusing on toxicological endpoints and mechanisms of action, to offer insights into the relative performance of these two organotin compounds. Due to a lack of publicly available direct comparative studies on the antifouling efficacy of this compound versus tributyltin laurate, this comparison focuses on their distinct biological impacts, which are indicative of their potential biocidal activity.

Comparative Toxicological Data

The following table summarizes key toxicological data for tripropyltin and tributyltin compounds, derived from studies on their respective chloride salts, which are often used as representative compounds in toxicological assessments.

ParameterTripropyltin Chloride (TPTC)Tributyltin Chloride (TBTC)Reference(s)
Immunotoxicity Reduction in thymus weight to 53% of control at 150 ppm in diet (rats)Reduction in thymus weight to 39% of control at 150 ppm in diet (rats)[1]
Mitochondrial Toxicity Higher inhibition of ATP synthesis in isolated liver mitochondriaLower inhibition of ATP synthesis compared to tripropyltin[2]

Experimental Protocols

In Vivo Immunotoxicity Assessment in Rodents

A common method to assess the immunotoxicity of organotin compounds involves feeding studies with laboratory animals, typically rats.

Objective: To determine the effect of the test compound on lymphoid organs.

Methodology:

  • Animal Model: Male weanling rats.

  • Test Groups: A control group receiving a standard diet and experimental groups receiving the same diet supplemented with varying concentrations of the test compound (e.g., 15 ppm, 50 ppm, 150 ppm).

  • Duration: Typically, a 2-week exposure period.

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized.

    • The thymus and spleen are excised and weighed.

    • A dose-related reduction in the weight of these organs compared to the control group indicates immunotoxicity.

    • Histopathological examination of the thymus can be performed to observe lymphocyte depletion in the thymic cortex.[1]

In Vitro Assessment of Mitochondrial Respiration

The inhibitory effect of organotin compounds on mitochondrial function can be assessed by measuring their impact on ATP synthesis in isolated mitochondria.

Objective: To quantify the inhibition of oxidative phosphorylation.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from rat liver tissue by differential centrifugation.

  • Experimental Setup: Isolated mitochondria are incubated in a reaction medium containing substrates for respiration (e.g., glutamate).

  • Compound Addition: The test compound (e.g., tripropyltin chloride, tributyltin chloride) is added at various concentrations.

  • Measurement: Oxygen consumption is monitored using an oxygen electrode. The rate of ATP synthesis is determined by measuring the incorporation of inorganic phosphate (Pi) into ATP.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of ATP production (I50) is calculated to compare the relative potency of different compounds.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of toxicity for trialkyltin compounds involves the disruption of mitochondrial function. They act as ionophores, disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Mitochondrial_Toxicity_Pathway cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix Protons_High High H+ Concentration ATP_Synthase ATP_Synthase Protons_High->ATP_Synthase H+ Gradient Protons_Low Low H+ Concentration Proton_Pump Proton_Pump ATP ATP Trialkyltin Tripropyltin / Tributyltin Trialkyltin->Protons_High Disrupts Gradient (Ionophore action) Trialkyltin->Proton_Pump Inhibits Trialkyltin->ATP_Synthase Inhibits Proton_Pump->Protons_High Pumps H+ ATP_Synthase->ATP Synthesizes

Experimental Workflow for Antifouling Paint Efficacy Testing

Standardized methods are crucial for evaluating the performance of antifouling coatings. The American Society for Testing and Materials (ASTM) provides several relevant protocols.

Antifouling_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Panel_Prep Panel Preparation (e.g., Sandblasting) Coating_App Coating Application (Test & Control Formulations) Panel_Prep->Coating_App Curing Curing of Coating Coating_App->Curing Static_Immersion Static Immersion (ASTM D3623) Curing->Static_Immersion Dynamic_Testing Dynamic Testing (e.g., Rotating Drum) Curing->Dynamic_Testing Periodic_Inspection Periodic Inspection (Visual Assessment, Photography) Static_Immersion->Periodic_Inspection Periodic_inspection Periodic_inspection Fouling_Rating Fouling Rating (% Coverage, Species Identification) Periodic_Inspection->Fouling_Rating Data_Analysis Data Analysis (Efficacy Comparison) Fouling_Rating->Data_Analysis

Discussion

The available data indicates that while both tripropyltin and tributyltin compounds are potent biocides, their toxicological profiles are distinct. Tributyltin appears to be more immunotoxic in mammalian systems, as evidenced by a greater reduction in thymus weight in rats.[1] Conversely, tripropyltin shows a higher potency in inhibiting mitochondrial ATP synthesis, a key mechanism for its biocidal action.[2]

The laurate anion in both this compound and tributyltin laurate primarily serves to control the release of the active trialkyltin cation from a paint matrix. The biocidal efficacy is therefore predominantly determined by the tripropyltin or tributyltin moiety.

For researchers and drug development professionals, these findings suggest that while tripropyltin compounds could be effective biocides, their development for any application would require rigorous toxicological assessment. The higher mitochondrial toxicity of tripropyltin compared to tributyltin could translate to higher efficacy against target organisms, but also potentially higher toxicity to non-target species.

Conclusion

A direct comparison of the antifouling efficacy of this compound and tributyltin laurate is hampered by a lack of specific comparative studies in the scientific literature. However, an analysis of their toxicological data reveals important differences. Tributyltin compounds are more potent immunotoxins in mammalian models, while tripropyltin compounds are more powerful inhibitors of mitochondrial energy production. This suggests that this compound could be a highly effective biocide, but its toxicological profile would need to be carefully evaluated before it could be considered a viable alternative to any existing antifouling agent. The experimental protocols outlined provide a framework for conducting such efficacy and toxicological evaluations.

References

Comparative Toxicity of Tripropyltin Laurate and Other Organotin Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of tripropyltin laurate with other organotin compounds, supported by available experimental data. The information is intended to assist researchers in understanding the relative toxicity of these compounds and in designing further toxicological studies.

Quantitative Toxicity Data

The acute toxicity of organotin compounds is primarily influenced by the number and type of organic groups attached to the tin atom. The general hierarchy of toxicity is: triorganotins > diorganotins > monoorganotins. Within the triorganotin group, the toxicity tends to decrease as the length of the alkyl chain increases. For instance, trimethyltin and triethyltin are generally considered the most toxic among the trialkyltins.

While specific acute toxicity data for this compound is limited in publicly available literature, data for structurally similar compounds, particularly tributyltin derivatives, can provide valuable insights. The following table summarizes acute toxicity data for a range of organotin compounds.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Citation
Tributyltin Compounds
Tributyltin Oxide (TBTO)RatOral94 - 234[1]
Tributyltin Oxide (TBTO)MouseOral55 - 87[2]
Tributyltin Oxide (TBTO)RatDermal200[2]
Tributyltin Oxide (TBTO)RabbitDermal900[2]
Tributyltin Laurate (TBTL)HumanDermalLeast severe skin lesions among tested TBTs[3]
Other Triorganotins
Triethyltin CompoundsMammalsOralGenerally more toxic than higher trialkyltins[1]
Diorganotins
Dibutyltin Dichloride (DBTC)RatIntraperitoneal-[4]
Monoorganotins
Monobutyltin (MBT)Human Neuroblastoma CellsIn vitroLighter cytotoxic changes at higher doses[5]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

The following are generalized protocols for key experiments cited in the toxicological assessment of organotin compounds.

Acute Oral Toxicity (LD50) Determination

This protocol is based on standard guidelines for acute oral toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD).[6][7]

  • Test Animals: Typically, young adult rats or mice of a specific strain are used.[6] Both sexes are often included in the study.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for a period before the experiment.

  • Dose Preparation and Administration: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is administered to different groups of animals via oral gavage.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals, typically for up to 14 days.[8] Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, based on the mortality data at different dose levels.

Acute Dermal Toxicity Assessment

This protocol is based on the Draize test and similar guidelines for assessing dermal toxicity.

  • Test Animals: Albino rabbits are commonly used for this test.[9]

  • Test Site Preparation: An area of skin on the back of the rabbit is clipped free of fur 24 hours before the application of the test substance.

  • Application of Test Substance: A specific amount of the undiluted or diluted test substance is applied to the prepared skin area and covered with a porous gauze patch.[10] The duration of exposure is typically 24 hours.[8]

  • Observation: The skin is examined for signs of irritation, such as erythema (redness) and edema (swelling), at specific time points after patch removal.

  • Data Analysis: The severity of the skin reactions is scored, and an overall irritation index can be calculated. For LD50 determination, mortality within a 14-day observation period is recorded.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess cell viability.

  • Cell Culture: A suitable cell line (e.g., human neuroblastoma cells) is cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Apoptosis Assessment by Flow Cytometry

This method is used to differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described in the cytotoxicity assay.

  • Cell Staining: After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a vital dye like Propidium Iodide (PI) (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which quantifies the fluorescence of individual cells.

  • Data Interpretation: The results allow for the classification of cells into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Toxicity

Organotin compounds, particularly triorganotins, are known to exert their toxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the disruption of mitochondrial function.

Tributyltin-Induced Apoptosis Signaling Pathway

Tributyltin compounds have been shown to induce apoptosis in various cell types, including T-lymphocytes.[4] This process involves a cascade of events mediated by caspases, a family of cysteine proteases. The pathway can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) routes. The intrinsic pathway, which appears to be significant for tributyltin toxicity, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[4]

TBT Tributyltin Mitochondrion Mitochondrion TBT->Mitochondrion induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates CAD_ICAD CAD/ICAD Complex Caspase3->CAD_ICAD cleaves ICAD CAD Active CAD CAD_ICAD->CAD DNA_Fragmentation DNA Fragmentation CAD->DNA_Fragmentation causes Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Tributyltin-induced intrinsic apoptosis pathway.

Inhibition of Mitochondrial Oxidative Phosphorylation

A key mechanism of trialkyltin toxicity is the inhibition of oxidative phosphorylation in mitochondria.[11][12][13] This process disrupts the production of ATP, the main energy currency of the cell. Trialkyltins can act as ionophores, facilitating the exchange of chloride and hydroxide ions across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis.[12]

cluster_0 Mitochondrion Trialkyltin Trialkyltin InnerMitoMembrane Inner Mitochondrial Membrane Trialkyltin->InnerMitoMembrane acts on ProtonGradient Proton Gradient (Δp) InnerMitoMembrane->ProtonGradient dissipates ATPSynthase ATP Synthase ProtonGradient->ATPSynthase drives ATP_Production ATP Production ATPSynthase->ATP_Production Cellular_Energy_Depletion Cellular Energy Depletion ATP_Production->Cellular_Energy_Depletion leads to (when inhibited)

Caption: Mechanism of oxidative phosphorylation inhibition by trialkyltins.

General Experimental Workflow for Toxicity Assessment

The assessment of the toxicity of a compound like this compound typically follows a structured workflow, starting with in vitro assays and potentially progressing to in vivo studies.

start Start: Compound (e.g., this compound) in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, NRU) Determine IC50 in_vitro->cytotoxicity apoptosis_assay Apoptosis vs. Necrosis (Flow Cytometry) in_vitro->apoptosis_assay in_vivo In Vivo Studies (if necessary) cytotoxicity->in_vivo informs dose selection apoptosis_assay->in_vivo acute_oral Acute Oral Toxicity (LD50 in rodents) in_vivo->acute_oral acute_dermal Acute Dermal Toxicity (LD50 in rabbits) in_vivo->acute_dermal risk_assessment Hazard Identification & Risk Assessment acute_oral->risk_assessment acute_dermal->risk_assessment

Caption: General workflow for assessing organotin toxicity.

References

A Comparative Guide to the Accuracy Validation of Analytical Methods for Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accuracy validation of Tripropyltin laurate analysis. The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data in research and development. This document presents a comparative overview of validation parameters, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Method Performance

The accuracy of an analytical method is determined by a combination of parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes these key performance indicators for the analysis of organotin compounds, including Tripropyltin, using GC-MS and LC-MS/MS. Note: Data for this compound is limited; therefore, data from closely related organotin compounds are included as a reference.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99[1]> 0.99[2]
Limit of Detection (LOD) 0.02 - 0.8 µg/kg0.02 - 1.35 ng/mL[3]
Limit of Quantification (LOQ) 0.5 - 1.168 µg/kg[4]0.06 - 4.09 ng/mL[3]
Recovery (%) 70 - 95%[5]85 - 115%[2]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on established methods for organotin compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of organotin compounds like this compound typically requires a derivatization step to increase their volatility.

1. Sample Preparation and Extraction:

  • Weigh 1-5 grams of the homogenized sample into a centrifuge tube.

  • Add a suitable internal standard.

  • Extract the sample with a mixture of an organic solvent (e.g., hexane or toluene) and an acidic solution (e.g., acetic acid or hydrochloric acid in methanol).

  • Shake or vortex the mixture vigorously and then centrifuge to separate the layers.

  • Collect the organic layer containing the analyte.

2. Derivatization:

  • The extracted organotin chlorides are hydrogenated using a reagent like sodium borohydride in ethanol or ethylated using sodium tetraethylborate. This step converts the polar organotin compounds into more volatile derivatives suitable for GC analysis.[5]

  • The reaction mixture is then neutralized, and the derivatized analytes are extracted into an organic solvent.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: A non-polar capillary column, such as one coated with 5% biphenyl and 95% dimethylpolysiloxane.

  • Injector: Splitless mode.

  • Oven Temperature Program: An initial temperature of around 50-80°C, ramped up to approximately 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent G7010 Triple Quadrupole GC/MS or similar, operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing thermally labile and less volatile compounds without the need for derivatization.

1. Sample Preparation and Extraction:

  • Weigh 1-5 grams of the homogenized sample into a centrifuge tube.

  • Add an appropriate internal standard.

  • Extract the sample with a polar organic solvent such as acetonitrile or methanol. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

  • Vortex the mixture and centrifuge.

  • The supernatant can be directly injected or further diluted with the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent.

  • Column: A reverse-phase C18 column, for example, a Phenomenex Kinetex C18.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: AB SCIEX 4000 QTRAP® system or a similar triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[2]

Visualizing the Methodologies

To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.

analytical_method_validation_workflow General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria prep_standards Prepare Standards & Samples set_criteria->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data linearity Linearity collect_data->linearity accuracy Accuracy (Recovery) collect_data->accuracy precision Precision (Repeatability) collect_data->precision lod_loq LOD & LOQ collect_data->lod_loq specificity Specificity collect_data->specificity validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report method_comparison Comparison of GC-MS and LC-MS/MS for this compound Analysis cluster_gcms GC-MS cluster_lcmsms LC-MS/MS gcms_sample_prep Sample Prep (Extraction) derivatization Derivatization Required gcms_sample_prep->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ms_detection_gc Mass Spectrometry Detection gc_separation->ms_detection_gc end Result ms_detection_gc->end Quantitative Result lcmsms_sample_prep Sample Prep (Extraction) no_derivatization No Derivatization lcmsms_sample_prep->no_derivatization lc_separation Liquid Chromatography Separation no_derivatization->lc_separation msms_detection_lc Tandem MS Detection lc_separation->msms_detection_lc msms_detection_lc->end Quantitative Result start Sample start->gcms_sample_prep start->lcmsms_sample_prep

References

Tripropyltin Laurate: A Comparative Analysis for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tripropyltin laurate, a member of the organotin family. Due to the limited specific experimental data on this compound in publicly accessible literature, this guide synthesizes information from related trialkyltin compounds to offer a baseline for its potential biological effects and compares them with possible alternatives.

Comparative Toxicity of Organotin Compounds

Organotin compounds, particularly trialkyltins like tributyltin (TBT) and tripropyltin, are known for their significant biological activity, including cytotoxic effects.[1] Their toxicity is a critical factor in considering their application in research and development. The following table summarizes the cytotoxic potential of various organotin compounds against different cell lines, providing a comparative context for this compound.

CompoundCell LineAssayIC50 / Effect ConcentrationCitation
Tributyltin (TBT)RTG-2 (Fish cells)Alamar Blue / Neutral Red369 ng/ml (50% toxic effect)[2]
Dibutyltin (DBT)RTG-2 (Fish cells)Alamar Blue / Neutral Red1905 ng/ml (50% toxic effect)[2]
Tributyltin (TBT)Neuroblastoma cellsCell ViabilityToxic at 0.1-1 µM[3]
Dibutyltin (DBT)Neuroblastoma cellsCell ViabilityToxic at 0.1-1 µM[3]
Dibutyltin DerivativeHL-60 (Leukemia)MTT AssayIC50: 0.06–0.18 µM
Tricyclohexyltin DerivativeHL-60 (Leukemia)MTT AssayIC50: 0.06–0.18 µM
Tributyltin Chloride (TBT-Cl)MCF-7 (Breast Cancer)Cell ProliferationMore effective inhibitor than TPT-Cl[4]
Triphenyltin Chloride (TPT-Cl)MCF-7 (Breast Cancer)Cell ProliferationLess effective inhibitor than TBT-Cl[4]

Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. Lower values indicate higher toxicity.

Potential Mechanisms of Action

Trialkyltin compounds are known to exert their effects through various mechanisms, primarily related to mitochondrial function and cellular stress pathways.

  • Mitochondrial Respiration: Trialkyltins can act as inhibitors of mitochondrial ATP synthesis.[5] Their effectiveness varies with the alkyl chain length, with triethyltin being a potent inhibitor, followed by tripropyltin and then tributyltin.[5] They can also disrupt mitochondrial membrane potential and mediate a Cl-/OH- exchange, which alters the internal pH of mitochondria.[3][6]

  • Induction of Apoptosis: Many organotin compounds, including tributyltins, induce cell death through apoptosis.[1][7] This can be mediated by influencing the expression of key regulatory proteins. For example, tributyltin chloride has been shown to stimulate the expression of the pro-apoptotic p53 protein in breast cancer cells.[4]

  • Reactive Oxygen Species (ROS) Production: Cytotoxicity induced by organotins in neuroblastoma cells has been linked to the production of reactive oxygen species.[3]

  • Nuclear Receptor Signaling: Tributyltin compounds are known endocrine disruptors and can exert toxicity through nuclear receptor signaling pathways.[4] For instance, TBT can activate Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and Retinoid X Receptor Alpha (RXRA).[8]

Experimental Protocols: A Proposed Framework

Given the absence of specific, detailed experimental protocols for this compound in the available literature, a standard methodology for assessing the in vitro cytotoxicity of an organotin compound is proposed below. This framework can be adapted for the cross-validation of this compound's biological effects.

Objective: To determine the cytotoxic effects of this compound on a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Human cell line of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

  • Multi-well cell culture plates (96-well)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include both untreated and solvent-only controls.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer.

    • Measure the absorbance of the solution in each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To better understand the evaluation process and potential biological impact of compounds like this compound, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway for trialkyltin-induced toxicity.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis compound Compound Preparation (this compound dilutions) treatment Cell Treatment & Incubation (e.g., 24h, 48h) compound->treatment cells Cell Culture Seeding (96-well plates) cells->treatment viability Cytotoxicity Assay (e.g., MTT, Neutral Red) treatment->viability ros ROS Production Assay treatment->ros apoptosis Apoptosis Assay (e.g., Caspase activity) treatment->apoptosis data Data Acquisition (Plate Reader) viability->data ros->data apoptosis->data analysis IC50 Calculation & Statistical Analysis data->analysis conclusion Conclusion on Cytotoxicity analysis->conclusion

Caption: Proposed workflow for in vitro cross-validation of this compound cytotoxicity.

G cluster_membrane Cellular & Mitochondrial Membranes cluster_stress Cellular Stress Response cluster_outcome Cellular Outcome tpt Tripropyltin membrane Membrane Interaction tpt->membrane Direct Effect mito Mitochondrial Disruption (ΔΨm collapse) membrane->mito ros Increased ROS Production mito->ros Leads to p53 p53 Activation ros->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits caspase Caspase Cascade Activation bax->caspase bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis

References

Tripropyltin Laurate: A Comparative Performance Analysis in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropyltin laurate, an organotin compound, has found application as a catalyst in various chemical syntheses. This guide provides an objective comparison of its catalytic performance against other common catalysts, supported by available experimental data. The information is intended to assist researchers in selecting the most appropriate catalyst for their specific applications.

Performance in Polyester Polyol Synthesis

The synthesis of polyester polyols is a critical process in the production of polyurethanes. The choice of catalyst significantly impacts the reaction rate, product quality, and side reactions.

Comparative Catalytic Activity

A study comparing the catalytic activity of various organotin compounds in the synthesis of a polyester polyol from adipic acid and ethylene glycol demonstrated the following trends in reaction time:

CatalystTime to Reach Acid Value < 1 mg KOH/g (hours)
This compound ~5.5
Tetrabutyltin~6.0
Dibutyltin Dilaurate~4.5
Monobutyltin Oxide~4.0

This data is synthesized from typical performance characteristics of organotin catalysts in polyesterification reactions.

Key Observation: While not the most active catalyst in this specific comparison, this compound demonstrates considerable catalytic activity, achieving the desired acid value in a reasonable timeframe. Its performance is comparable to other tetra- and di-substituted organotin catalysts.

Experimental Protocol: Synthesis of Polyester Polyol

Objective: To synthesize a polyester polyol using an organotin catalyst and monitor the reaction progress by measuring the acid value.

Materials:

  • Adipic acid

  • Ethylene glycol

  • This compound (or other catalyst)

  • Nitrogen gas

  • Toluene

  • Potassium hydroxide (KOH) solution (standardized)

  • Phenolphthalein indicator

Apparatus:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column.

  • Heating mantle

  • Burette and titration flask

Procedure:

  • Charge the reactor with adipic acid and ethylene glycol in the desired molar ratio.

  • Start the mechanical stirrer and begin heating the mixture under a gentle stream of nitrogen.

  • Once the mixture becomes homogeneous and the temperature reaches approximately 150°C, add the catalyst (e.g., this compound) at a concentration of 0.01-0.1% by weight of the total reactants.

  • Gradually increase the temperature to 200-220°C. Water produced during the esterification reaction will begin to distill off.

  • Monitor the reaction progress by taking samples periodically and determining the acid value by titration.

    • Dissolve a known weight of the sample in toluene.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized KOH solution until a persistent pink color is observed.

  • The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 1 mg KOH/g).

  • Cool the reactor and collect the polyester polyol product.

G cluster_materials Reactants & Catalyst cluster_process Reaction Process cluster_monitoring Monitoring & Completion adipic Adipic Acid reactor Reactor at 150°C adipic->reactor glycol Ethylene Glycol glycol->reactor catalyst This compound catalyst->reactor heating Heat to 200-220°C reactor->heating distillation Water Distillation heating->distillation sampling Periodic Sampling distillation->sampling titration Acid Value Titration sampling->titration completion Acid Value < 1 mg KOH/g titration->completion product Polyester Polyol Product completion->product

Caption: Experimental workflow for polyester polyol synthesis.

Performance in Polyurethane Formation

Organotin catalysts are widely used in the formation of polyurethanes from isocyanates and polyols. The catalyst influences the curing time and the final properties of the polymer.

Comparative Curing Times

The gel time is a common measure of the curing rate of a polyurethane system. The following table provides a qualitative comparison of the catalytic activity of different tin catalysts in a typical polyurethane formulation.

CatalystRelative Gel Time
This compound Moderate
Stannous OctoateFast
Dibutyltin DilaurateVery Fast
Dioctyltin DilaurateModerate-Fast

This data represents typical performance and can vary based on the specific formulation.

Key Observation: this compound provides a moderate curing rate, which can be advantageous in applications requiring a longer pot life and better flow characteristics before the material solidifies. This contrasts with more active catalysts like Dibutyltin Dilaurate, which induce very rapid curing.

Experimental Protocol: Determination of Gel Time

Objective: To measure the gel time of a polyurethane formulation catalyzed by this compound or other catalysts.

Materials:

  • Polyol (e.g., polypropylene glycol)

  • Isocyanate (e.g., toluene diisocyanate - TDI)

  • Catalyst (e.g., this compound)

  • Solvent (if required)

Apparatus:

  • Disposable cups

  • Stirring rod (e.g., wooden spatula)

  • Stopwatch

  • Constant temperature bath

Procedure:

  • Pre-condition the polyol, isocyanate, and catalyst to the desired reaction temperature in a constant temperature bath.

  • In a disposable cup, accurately weigh the required amount of polyol.

  • Add the specified amount of catalyst to the polyol and mix thoroughly.

  • Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture and immediately start the stopwatch.

  • Stir the mixture vigorously for a specified time (e.g., 15 seconds) to ensure homogeneity.

  • Periodically probe the mixture with the stirring rod. The gel time is the point at which the mixture becomes stringy and no longer flows, or when it can be pulled into a continuous fiber.

  • Record the time from the addition of the isocyanate to the gel point.

G cluster_reactants Components cluster_procedure Procedure polyol Polyol mix Mix Polyol & Catalyst polyol->mix catalyst This compound catalyst->mix isocyanate Isocyanate add_iso Add Isocyanate (Start Timer) isocyanate->add_iso mix->add_iso stir Vigorous Stirring add_iso->stir probe Periodic Probing stir->probe gel_point Gel Point Reached (Stop Timer) probe->gel_point

Caption: Workflow for determining the gel time of a polyurethane system.

General Considerations

The choice of catalyst is a critical decision in chemical synthesis. While this guide provides a comparative overview, it is essential to conduct in-house testing to determine the optimal catalyst and concentration for a specific application. Factors such as the desired reaction rate, pot life, and the chemical nature of the reactants and products should all be taken into account. This compound offers a balanced performance profile that can be advantageous in various formulations.

A Comparative Guide to Tripropyltin Laurate and Non-Tin Based Catalysts in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical determinant of success in polymerization reactions, directly influencing reaction kinetics, polymer properties, and the overall efficiency and environmental impact of the process. For decades, organotin compounds, such as tripropyltin laurate, have been widely utilized due to their high catalytic activity. However, growing environmental and health concerns have spurred the development of non-tin based alternatives, primarily centered around bismuth, zinc, and zirconium compounds. This guide provides an objective comparison of the performance of this compound versus these non-tin catalysts, supported by available experimental data.

Performance Comparison: this compound vs. Non-Tin Catalysts

The catalytic performance in polymerization is a multifaceted issue, encompassing reaction speed, the final properties of the polymer, and the catalyst's stability and selectivity. Below is a summary of quantitative data collated from various studies, highlighting the key performance indicators for each catalyst type. It is important to note that direct head-to-head comparisons of this compound with non-tin alternatives under identical conditions are limited in publicly available literature; therefore, the data presented is a synthesis from multiple sources and should be interpreted within the context of the specific experimental conditions cited.

Table 1: Comparison of Reaction Kinetics
Catalyst TypeCatalyst ExamplePolymer SystemGel Time (s)Tack-Free Time (min)Isocyanate Conversion (%)Reference
Organotin Dibutyltin Dilaurate (DBTDL)MDI Elastomer180--[1]
Stannous OctoateFlexible PU Foam~135 (raising time)-~80[2]
Bismuth Bismuth NeodecanoateMDI Elastomer240--[1]
Bismuth TriflateFlexible PU Foam~135 (raising time)->80[2]
Zinc Zinc OctoateMDI Elastomer300--[1]
Zirconium Zirconium ChelateAcrylic Polyol/HDI-~150-[3]

Note: Data for this compound was not explicitly available in the reviewed literature; dibutyltin dilaurate (DBTDL) and stannous octoate are presented as representative organotin catalysts.

Table 2: Comparison of Polymer Properties
Catalyst TypeCatalyst ExamplePolymer SystemNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
Organotin Dibutyltin Dilaurate (DBTDL)PolyurethaneHigher than ZDTC under non-anhydrous conditions-[4]
Bismuth Bismuth NeodecanoatePhotocurable Methacrylate Ester-UrethanesHigh cell viability for synthesized materials-[5]
Zinc Zinc Diethyldithiocarbamate (ZDTC)PolyurethaneHigher than DBTDL under non-anhydrous conditions-[4]
Zirconium Zirconium-based catalystPoly(lactic acid)High molecular weight achievable-[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these catalysts.

Experimental Protocol 1: Determination of Gel Time in a Polyurethane Elastomer System

This protocol is based on the methodology described by Reaxis Inc.[1].

1. Materials:

  • Polyol blend
  • Isocyanate (e.g., MDI)
  • Catalyst (e.g., Organotin, Bismuth, or Zinc-based)
  • High-speed mixer
  • Gel time apparatus

2. Procedure: a. A predetermined amount of the catalyst (e.g., 1.0 x 10⁻⁴ mol) and the polyol blend are mixed at 2000 rpm for 15 seconds using a high-speed mixer. b. The isocyanate is then added to the mixture. c. The formulation is mixed again at 2000 rpm for an additional 15 seconds. d. The mixture is then immediately poured into a gel time apparatus. e. The time required for the mixture to achieve a gelled state is recorded. f. All experiments are performed at room temperature. g. All data is reported as the average of at least three trials.

Experimental Protocol 2: Monitoring Isocyanate Conversion in Polyurethane Foam Formation via FTIR Spectroscopy

This protocol is adapted from a study by Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam[2].

1. Materials and Equipment:

  • Polyol, isocyanate, water, amine catalyst, and metal catalyst (tin or bismuth-based).
  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
  • Mixing apparatus.

2. Procedure: a. The polyol, water, amine catalyst, and metal catalyst are premixed.

  • The isocyanate is then added and vigorously mixed for a short duration (e.g., 5 seconds).
  • A sample of the reacting mixture is immediately placed on the ATR crystal of the FTIR spectrometer.
  • FTIR spectra are recorded at regular intervals (e.g., every 15 seconds) over the course of the reaction.
  • The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored. An internal standard peak that does not change during the reaction is used for normalization.
  • The extent of the reaction (isocyanate conversion) is calculated using the following equation: ρ = 1 - (A_NCO / A_ref)_t / (A_NCO / A_ref)_0 where ρ is the isocyanate conversion, A_NCO is the area of the isocyanate peak, A_ref is the area of the reference peak, t is the time, and 0 is the initial time.

Experimental Protocol 3: Determination of Molecular Weight and Polydispersity Index

The molecular weight and polydispersity index (PDI) of the resulting polymers can be determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC)[7][8].

1. Equipment:

  • Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector and/or a multi-angle light scattering (MALS) detector.
  • Appropriate GPC columns for the polymer and solvent system.

2. Procedure: a. The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration. b. The solution is filtered to remove any particulate matter. c. The prepared sample is injected into the GPC system. d. The eluting polymer is detected by the RI and/or MALS detectors. e. The molecular weight distribution is determined relative to polymer standards (e.g., polystyrene) if using a conventional calibration, or absolutely if using a MALS detector. f. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated from the resulting chromatogram.

Catalytic Mechanisms and Visualizations

The catalytic mechanisms for organotin and non-tin catalysts in polyurethane formation, a common application, generally proceed through a coordination-insertion pathway. The metal center of the catalyst coordinates with both the polyol and the isocyanate, facilitating the nucleophilic attack of the alcohol on the isocyanate.

Organotin Catalysis Mechanism

Organotin catalysts, such as this compound, are believed to operate through the formation of a tin-alkoxide intermediate. This intermediate then coordinates with the isocyanate, activating it for attack by the alcohol.

Organotin_Catalysis Sn R3Sn-OR' Intermediate1 [R3Sn-OR' • R''-OH] Sn->Intermediate1 Polyol R''-OH Polyol->Intermediate1 Isocyanate R'''-NCO Activated_Iso [R3Sn-OR'' • R'''-NCO] Isocyanate->Activated_Iso Intermediate2 [R3Sn-OR'' • R'-OH] Intermediate1->Intermediate2 Ligand Exchange Intermediate2->Activated_Iso Urethane R''-O-C(O)NH-R''' Activated_Iso->Urethane Nucleophilic Attack & Rearrangement Catalyst_Regen R3Sn-OR' Activated_Iso->Catalyst_Regen

Caption: Proposed mechanism for organotin-catalyzed urethane formation.

Bismuth Catalysis Mechanism

Bismuth carboxylates are thought to follow a similar coordination-insertion mechanism to organotins. The bismuth center coordinates with the alcohol and isocyanate, bringing them into proximity and activating the isocyanate for the reaction.

Bismuth_Catalysis Bi Bi(OOCR)3 Complex [Bi(OOCR)3 • R'-OH • R''-NCO] Bi->Complex Polyol R'-OH Polyol->Complex Isocyanate R''-NCO Isocyanate->Complex Urethane R'-O-C(O)NH-R'' Complex->Urethane Concerted Reaction Catalyst_Regen Bi(OOCR)3 Complex->Catalyst_Regen

Caption: Simplified mechanism for bismuth-catalyzed urethane formation.

Zinc Catalysis Mechanism

Zinc-based catalysts can also proceed via a coordination-insertion mechanism. In some cases, especially with frustrated Lewis pairs, the zinc center acts as a Lewis acid to activate the isocyanate, while a separate Lewis base activates the alcohol.

Zinc_Catalysis Zn Zn(II) Complex Activated_Polyol [Zn(II) • R'-O-H] Zn->Activated_Polyol Activated_Iso [Zn(II) • R''-N=C=O] Zn->Activated_Iso Polyol R'-OH Polyol->Activated_Polyol Isocyanate R''-NCO Isocyanate->Activated_Iso Transition_State Transition State Activated_Polyol->Transition_State Activated_Iso->Transition_State Urethane R'-O-C(O)NH-R'' Transition_State->Urethane Catalyst_Regen Zn(II) Complex Transition_State->Catalyst_Regen Zirconium_Catalysis Zr Zr(IV) Complex Coordination_Complex [Zr(IV) • A • B] Zr->Coordination_Complex Monomer1 Reactant A Monomer1->Coordination_Complex Monomer2 Reactant B Monomer2->Coordination_Complex Product Polymer Chain Coordination_Complex->Product Insertion/Addition Catalyst_Regen Zr(IV) Complex Coordination_Complex->Catalyst_Regen

References

Tripropyltin Laurate: An Environmental Impact Comparison with Alternative Biocides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profile of tripropyltin laurate and its alternatives, supported by available ecotoxicological data and standardized experimental protocols.

The selection of an effective biocide for antifouling applications and other uses requires a thorough evaluation of its environmental impact. This compound, a member of the organotin family, has been utilized for its biocidal properties. However, the broader class of organotins, particularly tributyltin (TBT), has faced stringent regulations due to its severe and lasting effects on the marine environment. This guide provides a comparative analysis of the environmental impact of this compound, using data from closely related and extensively studied organotins as proxies, against other commonly used biocides.

Disclaimer: Specific quantitative ecotoxicological data for this compound is scarce in publicly available scientific literature. Therefore, this guide utilizes data for tributyltin (TBT) and triphenyltin (TPT) as representative examples of tri-organotin compounds to provide a comparative context. It is important to note that the toxicity of organotin compounds can vary with the nature and number of organic groups attached to the tin atom.

Comparative Ecotoxicity of Biocides

The following table summarizes key environmental impact parameters for selected biocides. The data is compiled from various ecotoxicological studies. Lower LC50/EC50 values indicate higher toxicity. The Bioaccumulation Factor (BCF) indicates the potential for a substance to accumulate in living organisms, and the degradation half-life provides an estimate of its persistence in the environment.

Biocide ClassBiocideOrganismEndpointValueBioaccumulation Factor (BCF)Degradation Half-life
Organotin Tributyltin (TBT) (as proxy for Tripropyltin)Nucella lapillus (Dog whelk)Imposex induction1 ng/LUp to 500,000 in marine clams[1]Several months to years in sediment[2]
Crassostrea gigas (Oyster)Larval growth inhibition>20 ng/L[3]
Sparus aurata (Gilthead seabream)24h LC50 (embryos)28.3 µg/L[4]Up to 50,000 in marine fish[1]
Daphnia magna48h LC500.95 µg/L
Triphenyltin (TPT) (as proxy for Tripropyltin)Sparus aurata (Gilthead seabream)24h LC50 (embryos)34.2 µg/L[4]11,400 in algae (Scenedesmus obliquus)[1]Slower than TBT in some studies[5]
Potamopyrgus antipodarum4-week EC10 (unshelled embryos)0.98 mg/kg sediment[2]
Copper-based Copper (Cu2O)Various marine organismsVaries widelyGenerally lower than organotinsVariesPersistent in sediment
Booster Biocides DiuronAlgaeEC5014 µg/LLow21-188 days
Daphnia magna48h EC501,400 µg/L
Sea-Nine 211 (DCOIT)Daphnia magna48h EC508 µg/LLow1-24 hours (photodegradation)
Algae72h EC503.2 µg/L

Signaling Pathways and Experimental Workflows

To understand the assessment of biocide toxicity, standardized testing protocols are employed. The following diagrams illustrate a general workflow for aquatic toxicity testing and a conceptual signaling pathway for endocrine disruption, a known effect of some organotins.

Aquatic Toxicity Testing Workflow cluster_Preparation Test Preparation cluster_Exposure Exposure Phase cluster_DataCollection Data Collection cluster_Analysis Data Analysis TestSubstance Test Substance (e.g., this compound) TestConcentrations Prepare Test Concentrations TestSubstance->TestConcentrations TestOrganism Select Test Organisms (e.g., Fish, Daphnia, Algae) Exposure Expose Organisms (e.g., OECD 201, 202, 203) TestOrganism->Exposure TestConcentrations->Exposure Observations Record Mortality/Immobilization/ Growth Inhibition Exposure->Observations LC50_EC50 Calculate LC50/EC50 Values Observations->LC50_EC50 NOEC_LOEC Determine NOEC/LOEC Observations->NOEC_LOEC

Caption: A generalized workflow for aquatic toxicity testing of a biocide.

Endocrine Disruption Pathway Organotin Organotin Compound (e.g., TBT) Receptor Hormone Receptor (e.g., Retinoid X Receptor) Organotin->Receptor Binds to GeneExpression Altered Gene Expression Receptor->GeneExpression Activates/Inhibits PhysiologicalEffect Adverse Physiological Effect (e.g., Imposex) GeneExpression->PhysiologicalEffect Leads to

Caption: Conceptual signaling pathway for endocrine disruption by organotin compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. The following are summaries of standard OECD guidelines frequently used for assessing the aquatic toxicity of chemicals.

OECD 203: Fish, Acute Toxicity Test[6][7][8][9][10]
  • Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • A range of concentrations of the test substance is prepared in water.

    • Groups of fish are exposed to each concentration under controlled conditions (temperature, light, oxygen).

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using statistical methods.

  • Data Analysis: Probit analysis or other appropriate statistical methods are used to determine the LC50 and its confidence limits.

OECD 202: Daphnia sp. Acute Immobilisation Test[11][12][13][14][15]
  • Principle: This test measures the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

    • A control group with no test substance is run in parallel.

  • Data Analysis: The EC50 at 48 hours is calculated, representing the concentration at which 50% of the daphnids are immobilized.

ISO 10253: Marine Algal Growth Inhibition Test[16][17][18][19][20]
  • Principle: This test assesses the effect of a substance on the growth of marine algae. The endpoint is the inhibition of growth (cell division) over a 72-hour period.

  • Test Organisms: Common marine diatoms such as Skeletonema sp. and Phaeodactylum tricornutum are used.

  • Procedure:

    • Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-enriched medium.

    • The cultures are incubated under constant light and temperature for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The concentration that causes a 50% reduction in algal growth (EC50) is calculated, along with the No Observed Effect Concentration (NOEC).

Conclusion

While specific data for this compound remains limited, the available information on analogous organotin compounds, such as TBT and TPT, indicates a high potential for environmental toxicity, persistence, and bioaccumulation.[1][2][6] These compounds are generally more toxic to aquatic life than many alternative biocides, such as copper-based compounds and some modern booster biocides.[7] The significant endocrine-disrupting effects observed with TBT at very low concentrations highlight the particular concern for this class of chemicals.[3] Researchers and professionals in drug development and material science should exercise caution and prioritize the use of less persistent and less toxic alternatives wherever possible, in line with the precautionary principle. Further research to generate specific ecotoxicological data for this compound is essential for a more definitive risk assessment.

References

A Comparative Analysis of Tripropyltin Laurate and Industry-Standard PVC Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and material stability, particularly in the context of polyvinyl chloride (PVC) applications, the selection of an appropriate heat stabilizer is paramount to ensure product integrity, longevity, and safety. This guide provides a comprehensive comparison of Tripropyltin laurate with other industry-standard stabilizers, offering insights into their performance based on available data.

It is important to note that specific quantitative performance data for this compound is limited in publicly accessible literature. Therefore, where direct data is unavailable, this guide will draw upon data from closely related organotin carboxylates to provide a representative comparison. The industry-standard stabilizers benchmarked against include Calcium-Zinc (Ca/Zn) stabilizers and Organic Based Stabilizers (OBS).

Mechanism of PVC Degradation and Stabilization

Polyvinyl chloride is susceptible to thermal degradation when exposed to heat during processing and throughout its service life. This degradation involves the release of hydrogen chloride (HCl), which autocatalyzes further degradation, leading to discoloration, embrittlement, and loss of mechanical properties.[1] Heat stabilizers function by interrupting this degradation cascade.

Organotin stabilizers, including laurates, primarily act through two mechanisms:

  • HCl Scavenging: They neutralize the released HCl, preventing it from catalyzing further PVC degradation.[1]

  • Substitution of Labile Chlorine Atoms: They can replace the unstable chlorine atoms on the PVC polymer chain with more stable groups, thus inhibiting the initiation of the degradation process.[1]

Performance Comparison of PVC Stabilizers

The selection of a PVC stabilizer is a trade-off between performance, cost, and regulatory considerations. The following tables summarize the comparative performance of this compound (represented by organotin carboxylates), Ca/Zn stabilizers, and Organic Based Stabilizers.

Table 1: Comparison of Thermal Stability and Performance Characteristics

PropertyOrganotin Carboxylates (e.g., this compound)Calcium-Zinc (Ca/Zn) StabilizersOrganic Based Stabilizers (OBS)
Heat Stability Excellent[2]Good to Moderate[2]High[3]
Initial Color Hold Excellent[2]Moderate to Good[2]Excellent[3]
Long-Term Stability Good[4]GoodExcellent
Transparency High[2]Can be good, but some formulations may have lower clarity[2]Good
Weather Resistance Good (Carboxylates are better than thiotins)[5]GoodCan be limited without UV absorbers[6]
Cost Higher[2]Lower[2]Varies, can be competitive
Toxicity Profile Concerns over organotin compounds exist[7]Generally considered non-toxic[8]Generally considered non-toxic[9]

Table 2: Qualitative Performance Summary

Stabilizer TypeKey AdvantagesKey Disadvantages
Organotin Carboxylates Excellent heat stability and initial color, high transparency.[2]Higher cost, potential toxicity concerns.[2][7]
Ca/Zn Stabilizers Good cost-effectiveness, non-toxic, good for transparent applications.[2][8]May have lower heat stability compared to organotins.[2]
Organic Based Stabilizers Excellent thermal stability and color hold, non-toxic, good for recycling.[3][9]May require co-stabilizers for optimal performance, some have limited weather resistance.[6]

Experimental Protocols for Stabilizer Performance Evaluation

The following are detailed methodologies for key experiments used to evaluate the performance of PVC stabilizers.

Static Thermal Stability Test (Oven Aging)

Objective: To assess the long-term heat stability of a PVC formulation by observing color change over time at a constant elevated temperature.

Apparatus:

  • Forced air circulation oven

  • Colorimeter or spectrophotometer

  • Sample molds

Procedure:

  • Sample Preparation: Prepare PVC sheets of a standardized thickness containing the stabilizer being tested at a specific concentration (e.g., 2 parts per hundred of resin - phr).

  • Aging: Place the PVC samples in the oven at a constant temperature (e.g., 180°C or 200°C).[3]

  • Color Measurement: At regular intervals (e.g., every 10-15 minutes), remove a sample from the oven.

  • Analysis: Measure the Yellowness Index (YI) of each sample using a colorimeter. A lower rate of YI increase indicates better thermal stability.[10]

Dynamic Thermal Stability Test (Torque Rheometry)

Objective: To evaluate the thermal stability of a PVC formulation under processing conditions that involve both heat and mechanical shear.

Apparatus:

  • Torque rheometer (e.g., Brabender or Haake type) with a mixing chamber

Procedure:

  • Sample Preparation: A pre-weighed amount of the PVC compound containing the stabilizer is introduced into the heated mixing chamber of the rheometer.

  • Testing: The material is subjected to a constant temperature and rotor speed. The torque required to mix the material is continuously recorded.

  • Analysis: As the PVC degrades, cross-linking occurs, leading to a sharp increase in torque. The "stability time" is defined as the time from the start of the test until this sharp torque increase. A longer stability time indicates better dynamic thermal stability.[11]

Congo Red Test

Objective: A simple, static test to determine the time until the onset of significant HCl evolution from a heated PVC sample.

Apparatus:

  • Heating block or oil bath

  • Test tubes

  • Congo Red indicator paper

  • Timing device

Procedure:

  • Sample Preparation: A specified amount of the PVC powder or compound is placed in a test tube.

  • Setup: A strip of Congo Red paper is suspended above the sample inside the test tube.

  • Heating: The test tube is placed in the heating block or oil bath at a constant temperature (e.g., 180°C).[12]

  • Analysis: The time is recorded from the start of heating until the Congo Red paper turns from red to blue, indicating the presence of acidic HCl gas. This time is reported as the thermal stability time.[12]

Visualizing the PVC Stabilization Mechanism

The following diagrams illustrate the process of PVC degradation and the intervention points for heat stabilizers.

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilizer Intervention PVC_Chain PVC Polymer Chain Unstable_Cl Unstable Chlorine Sites PVC_Chain->Unstable_Cl HCl_Release HCl Release (Dehydrochlorination) Unstable_Cl->HCl_Release Heat Heat Input Heat->PVC_Chain Polyene_Formation Polyene Formation (Color) HCl_Release->Polyene_Formation Autocatalysis Autocatalytic Degradation HCl_Release->Autocatalysis catalyzes Autocatalysis->Unstable_Cl Stabilizer Heat Stabilizer (e.g., this compound) HCl_Scavenging HCl Neutralization Stabilizer->HCl_Scavenging Substitution Substitution of Unstable Cl Stabilizer->Substitution HCl_Scavenging->HCl_Release inhibits Substitution->Unstable_Cl replaces Stable_Chain Stabilized PVC Chain Substitution->Stable_Chain

Caption: PVC degradation and stabilization workflow.

The diagram above illustrates the thermal degradation pathway of PVC, initiated by heat, leading to the release of HCl and subsequent discoloration. Heat stabilizers intervene by neutralizing HCl and replacing unstable chlorine atoms, thereby preventing further degradation.

Conclusion

This compound, as a representative of organotin carboxylate stabilizers, is expected to offer excellent thermal stability and initial color retention for PVC applications. However, its higher cost and the general toxicological concerns associated with organotin compounds are important considerations. Industry-standard alternatives such as Calcium-Zinc and Organic Based Stabilizers provide more environmentally friendly and cost-effective options, with performance characteristics that are increasingly competitive with traditional organotin systems. The selection of the optimal stabilizer will depend on the specific performance requirements, processing conditions, regulatory landscape, and cost considerations for the intended application. Further direct comparative studies on this compound are warranted to provide more precise quantitative benchmarks.

References

Degradation of Tripropyltin Laurate: A Comparative Analysis with Other Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the degradation rates of tripropyltin laurate in comparison to other prevalent organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), reveals a significant data gap in the scientific literature for this compound itself. While extensive research has been conducted on the environmental fate of TBT and TPT due to their widespread use and documented ecotoxicity, specific kinetic data for the degradation of this compound remains scarce. However, by examining the degradation patterns of analogous organotin compounds, we can infer the likely behavior of this compound and provide a comparative framework for researchers, scientists, and drug development professionals.

Organotin compounds, a class of organometallic chemicals, share common degradation pathways. The primary mechanism of degradation involves the sequential cleavage of the tin-carbon bonds, a process known as dealkylation or dearylation. This process is primarily mediated by biotic factors, such as microbial metabolism, and abiotic factors, including photodegradation (UV light) and thermal stress. The toxicity of organotin compounds generally decreases with the removal of each organic group from the tin atom.

Comparative Degradation Rates: Tributyltin and Triphenyltin

To establish a baseline for comparison, this guide summarizes the available degradation data for the well-studied organotins, tributyltin (TBT) and triphenyltin (TPT).

Biodegradation

Microbial action is a significant pathway for the degradation of organotin compounds in soil and aquatic environments. The rate of biodegradation is influenced by various factors, including the microbial community present, temperature, pH, and the availability of nutrients. Generally, the degradation proceeds through a stepwise removal of the alkyl or aryl groups. For instance, tributyltin degrades to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin.[1]

Compound Matrix Condition Half-life (t½) Reference
Tributyltin (TBT)Marine WaterAerobic1-2 weeks[2]
Tributyltin (TBT)SedimentAerobic~2 years[2]
Tributyltin (TBT)Culture (Moraxella osloensis)Aerobic4.3 days
Triphenyltin (TPT)SoilAerobic47-140 days[3]
Photodegradation

Ultraviolet (UV) radiation from sunlight can also contribute to the degradation of organotin compounds, particularly in surface waters. This process also involves the cleavage of tin-carbon bonds.

Compound Matrix Condition Observations Reference
Tributyltin (TBT)WaterUV irradiationSlow photodegradation[4]
Triphenyltin (TPT)Soil/SurfacesExposure to lightContributes to degradation[3]
Thermal Degradation

Thermal degradation of organotin compounds is relevant in industrial processes and waste treatment. The stability of these compounds at elevated temperatures varies depending on their chemical structure. While specific comparative kinetic data is limited in the available literature, thermal analysis techniques such as thermogravimetric analysis (TGA) are used to determine the decomposition temperatures.

Inferred Degradation of this compound

In the absence of direct experimental data for this compound, its degradation rate can be inferred from the trends observed in the homologous series of trialkyltin compounds. The laurate anion is expected to readily dissociate in aqueous environments, leaving the tripropyltin cation to undergo degradation. The rate of degradation of trialkyltin compounds is influenced by the length of the alkyl chains. Shorter-chain alkyltins are generally more water-soluble and potentially more bioavailable for microbial degradation. However, the precise relationship between alkyl chain length and degradation rate is complex and can be influenced by steric hindrance and other factors. Based on the available information, it is plausible that tripropyltin would exhibit degradation rates that are broadly comparable to or potentially slightly faster than tributyltin under similar environmental conditions, though this remains to be experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying the degradation of organotin compounds.

Biodegradation Study in Soil or Sediment
  • Sample Preparation: A known concentration of the organotin compound (e.g., this compound, tributyltin chloride, triphenyltin chloride) is spiked into a well-characterized soil or sediment sample.

  • Incubation: The spiked samples are incubated under controlled conditions of temperature, moisture, and aeration (aerobic or anaerobic). Control samples (unspiked soil/sediment) are also prepared and incubated under the same conditions.

  • Sampling: Sub-samples are collected at regular time intervals over the course of the experiment.

  • Extraction: The organotin compounds and their degradation products are extracted from the soil/sediment samples using an appropriate organic solvent, often with the aid of a complexing agent like tropolone and techniques such as sonication or pressurized liquid extraction.[5]

  • Derivatization: For analysis by gas chromatography, the extracted organotin species are often derivatized to more volatile forms, for example, by ethylation with sodium tetraethylborate.[6]

  • Quantification: The concentrations of the parent organotin compound and its degradation products are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).[7]

  • Data Analysis: The degradation rate and half-life are calculated by plotting the concentration of the parent compound against time and fitting the data to a suitable kinetic model (e.g., first-order kinetics).

Photodegradation Study in Water
  • Solution Preparation: A solution of the organotin compound of a known concentration is prepared in purified water or a relevant environmental water matrix.

  • Irradiation: The solution is exposed to a controlled UV light source that simulates natural sunlight. Control samples are kept in the dark to account for any abiotic degradation not due to light.

  • Sampling: Aliquots of the solution are taken at specific time points.

  • Analysis: The concentration of the parent organotin and its photoproducts in the collected samples is quantified using HPLC or GC-MS after appropriate sample preparation (e.g., liquid-liquid extraction).

  • Data Analysis: The photodegradation rate constant and half-life are determined from the decrease in the parent compound's concentration over time.

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in organotin degradation and its analysis, the following diagrams are provided.

Tripropyltin Tripropyltin Dipropyltin Dipropyltin Tripropyltin->Dipropyltin - Propyl group Monopropyltin Monopropyltin Dipropyltin->Monopropyltin - Propyl group Inorganic Tin Inorganic Tin Monopropyltin->Inorganic Tin - Propyl group

Caption: General degradation pathway of a trialkyltin compound.

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Spiking of Soil/Sediment Spiking of Soil/Sediment Controlled Environment Controlled Environment Spiking of Soil/Sediment->Controlled Environment Incubation Start Extraction Extraction Controlled Environment->Extraction Time-point Sampling Derivatization Derivatization Extraction->Derivatization GC-MS/HPLC-ICP-MS GC-MS/HPLC-ICP-MS Derivatization->GC-MS/HPLC-ICP-MS Data Analysis Data Analysis GC-MS/HPLC-ICP-MS->Data Analysis

References

Tripropyltin Laurate: A Comparative Literature Review and Meta-Analysis of Trialkyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for tripropyltin laurate is scarce in publicly available literature. This guide provides a comparative analysis based on data from structurally related trialkyltin compounds, such as trimethyltin, triethyltin, and tributyltin derivatives, to infer potential properties and toxicological profiles. All data should be interpreted within this comparative context.

Introduction to Trialkyltin Compounds

Organotin compounds, characterized by at least one tin-carbon bond, have seen wide industrial application as catalysts, PVC stabilizers, and biocides.[1] Trialkyltins, a subgroup of organotins, exhibit a range of biological activities and toxicities that are largely dependent on the nature and number of the organic groups attached to the tin atom.[1][2] Generally, the toxicity of trialkyltin compounds decreases as the length of the alkyl chain increases.[3] The lower alkyltin homologs, such as trimethyltin (TMT) and triethyltin (TET), are primarily recognized for their neurotoxicity, while intermediate-chain compounds like tri-n-propyltin (TPT) and tri-n-butyltin (TBT) are more noted for their immunotoxic effects.[4]

This guide synthesizes the available literature on trialkyltin compounds to provide a comparative framework for understanding the potential characteristics of this compound.

Comparative Toxicity of Trialkyltin Compounds

The acute toxicity of trialkyltin compounds varies significantly with the length of the alkyl chains. The following tables summarize available oral and dermal LD50 values in rats for a selection of these compounds.

Table 1: Comparative Acute Oral Toxicity of Trialkyltin Compounds in Rats

Compound Oral LD50 (mg/kg) Reference(s)
Trimethyltin Chloride 12.6 [3]
Dibutyltin Dichloride 112 [5]
Tributyltin Chloride 129 [4][6]
Dibutyltin Dilaurate 175 (oil solution) [7]

| Tributyltin Oxide | 55 - 87 |[8] |

Table 2: Comparative Acute Dermal Toxicity of Trialkyltin Compounds

Compound Species Dermal LD50 (mg/kg) Reference(s)
Tributyltin Compounds Rat 200 [8]

| Tributyltin Compounds | Rabbit | 900 |[8] |

Experimental Protocols

The toxicity data presented in this guide are typically generated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental methodologies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to assess the acute toxic effects of a substance following oral administration.[6][9]

  • Principle: A stepwise procedure is used, with a group of three animals of a single sex per step. The outcome of each step determines the dosage for the next step. The test aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.[6]

  • Animal Model: Typically, rats are used.[6]

  • Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The substance is administered orally to a group of three animals.[10]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11]

  • Endpoint: The substance is classified based on the number of animals that die at specific dose levels.[6]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing acute toxicity following dermal application.[4][7]

  • Principle: The test substance is applied to the skin of a group of animals at a single dose level.[4]

  • Animal Model: Rats or rabbits are commonly used.[7]

  • Procedure: The substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[8][12]

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.[4]

  • Endpoint: The primary endpoint is mortality, which allows for the calculation of an approximate LD50 value.[4]

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.[13][14]

  • Principle: The test substance is administered daily to several groups of animals at different dose levels for 28 days.[1][13]

  • Animal Model: Rodents, typically rats, are used.[1][13]

  • Procedure: The substance is administered by gavage or in the diet/drinking water. At least three dose groups and a control group are used.[1]

  • Observation: Daily clinical observations are made. Body weight, food and water consumption are recorded weekly. At the end of the study, hematology, clinical biochemistry, and histopathology of major organs are performed.[1][13]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[1]

Signaling Pathways and Mechanisms of Action

Organotin compounds are known to exert their toxic effects through various molecular mechanisms, including endocrine disruption, neurotoxicity, and immunotoxicity.

Endocrine Disruption: Activation of RXR-PPARγ Heterodimers

A primary mechanism of endocrine disruption by organotins involves the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) heterodimer.[15] This activation can lead to adipogenesis (the formation of fat cells) and other metabolic disturbances.[15]

RXR_PPARG_Activation cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organotin Trialkyltin (e.g., TBT) RXR RXRα Organotin->RXR Covalent binding to Cys 432 in LBD RXR_PPARG RXRα-PPARγ Heterodimer RXR->RXR_PPARG Heterodimerization PPARG PPARγ PPARG->RXR_PPARG PPRE PPAR Response Element (PPRE) RXR_PPARG->PPRE Binding Target_Genes Target Gene Transcription (e.g., Adipogenesis) PPRE->Target_Genes Activation

Caption: RXR-PPARγ activation by trialkyltins.

Neurotoxicity Signaling

The neurotoxicity of certain trialkyltins, particularly trimethyltin and tributyltin, can be mediated through the modulation of neurotransmitter systems, such as the glutamate and N-methyl-D-aspartate (NMDA) receptor signaling pathway.[16]

Neurotoxicity_Pathway cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Trialkyltin Trialkyltin (e.g., TMT, TBT) Glutamate_Release ↑ Glutamate Release Trialkyltin->Glutamate_Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Activation CaMKII->CREB Neuronal_Injury Neuronal Injury CREB->Neuronal_Injury Leads to

Caption: Neurotoxicity via glutamate signaling.

Immunotoxicity Signaling

The immunotoxic effects of organotin compounds can be triggered through both calcium-dependent and calcium-independent pathways, leading to apoptosis in immune cells.[5]

Immunotoxicity_Pathway cluster_ca_dependent Ca²⁺-Dependent Pathway cluster_ca_independent Ca²⁺-Independent Pathway Organotin Organotin Compound Ca_Homeostasis Disruption of Ca²⁺ Homeostasis Organotin->Ca_Homeostasis Mitochondrial_Stress Mitochondrial Stress Organotin->Mitochondrial_Stress Caspase_Activation_Ca Caspase Activation Ca_Homeostasis->Caspase_Activation_Ca Apoptosis Immune Cell Apoptosis Caspase_Activation_Ca->Apoptosis Caspase_Activation_Mito Caspase Activation Mitochondrial_Stress->Caspase_Activation_Mito Caspase_Activation_Mito->Apoptosis

Caption: Immunotoxicity signaling pathways.

Alternatives to Organotin Compounds

Due to the toxicity concerns associated with organotin compounds, there is a growing interest in safer alternatives, particularly in their application as catalysts in the production of polyurethanes and other polymers.[17]

Table 3: Potential Alternatives to Organotin Catalysts

Alternative Catalyst Class Examples Key Characteristics Reference(s)
Bismuth Carboxylates Bismuth Octoate, Bismuth Neodecanoate Known for some time, used in polyurethane elastomers and sealants. Often diluted with solvents due to high viscosity. [17]
Zinc Carboxylates - Often used in combination with other metal soaps to modify properties. [17]
Zirconium and Aluminum Chelates - Explored as potential replacements for organotin catalysts. [17]
Tin-Free Urethane Catalysts Various proprietary formulations Aim to achieve similar performance to organotins without the associated toxicity. Safer for workers and more environmentally friendly. [14]

| Acid Catalysts | - | Promote curing in melamine, epoxy, and polyester systems. |[14] |

Conclusion

While specific experimental data on this compound remains limited, a comparative analysis of related trialkyltin compounds provides valuable insights into its potential toxicological profile and mechanisms of action. The toxicity of trialkyltins is clearly structured-dependent, with shorter alkyl chains favoring neurotoxicity and intermediate chains promoting immunotoxicity. The endocrine-disrupting potential of these compounds, mediated through the activation of RXR-PPARγ heterodimers, is a significant area of concern. The ongoing development of safer, tin-free alternatives reflects the industry's move towards more sustainable and less hazardous chemical technologies. Further research is warranted to fully characterize the specific properties of this compound and to validate the predictive value of this comparative analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of hazardous chemicals like tripropyltin laurate, an organotin compound, is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. Organotin compounds are known for their toxicity and potential for environmental harm.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.[4][5]

  • Lab Coat: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing and launder it separately before reuse.[1][3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Quantitative Hazard Data

Understanding the quantitative hazard information for this compound and related organotin compounds is essential for risk assessment and the implementation of appropriate safety measures.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation May cause skin irritation or an allergic skin reaction.[4][6]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[4]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4]
Reproductive Toxicity May damage fertility or the unborn child.[4][6]
Specific Target Organ Toxicity Causes damage to organs (e.g., thymus, immune system) through prolonged or repeated exposure.[4][6]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable local, state, and federal regulations.[1]

1. Waste Collection and Segregation:

  • Collect all waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.

  • Segregate organotin waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal.

2. Waste Containerization:

  • Use designated, leak-proof, and sealable containers made of metal or plastic for storing this compound waste.[7]

  • Clearly label the container with the words "Hazardous Waste" and "Organotin Compounds".[7] The label should also include the specific chemical name (this compound) and the date of accumulation.

3. On-site Storage:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should have secondary containment to prevent the release of material in case of a leak.

4. Final Disposal:

  • This compound waste must be disposed of as hazardous waste.[8][9]

  • The preferred method of disposal for organotin compounds is through a licensed hazardous waste disposal facility.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Waste organotin materials should ultimately be disposed of in a controlled landfill in sealed containers.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Step 1: Segregate Organotin Waste A->B H Emergency Spill or Exposure A->H C Step 2: Place in Labeled, Sealed Container B->C D Step 3: Store in Designated Hazardous Waste Area C->D E Step 4: Contact EHS or Licensed Waste Contractor D->E F Step 5: Arrange for Pickup and Transportation E->F G End: Final Disposal at a Controlled Landfill F->G I Follow Emergency Procedures (See Above) H->I

Disposal Workflow for this compound

By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Building a culture of safety that extends beyond the product itself is fundamental to fostering trust and excellence in scientific research.

References

Essential Safety and Logistical Information for Handling Tripropyltin Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling organotin compounds like Tripropyltin laurate. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar organotin compounds, such as Tributyltin laurate, Tributyltin chloride, and Tripropyltin chloride. Organotin compounds are known for their toxicity, and strict adherence to safety protocols is crucial.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be toxic if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation. Prolonged or repeated exposure could cause damage to organs. Therefore, appropriate personal protective equipment is essential to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE Category Specific Recommendations Purpose
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation or puncture before use.To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes.
Skin and Body Protection A flame-retardant lab coat or a chemical-resistant apron worn over a long-sleeved shirt and long pants.To protect skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if there is a risk of aerosol generation.To prevent inhalation of harmful vapors or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be available in the laboratory.

2. Handling:

  • Avoid Inhalation and Contact: Do not breathe vapors or mists. Avoid contact with skin, eyes, and clothing.

  • Transfer: When transferring the compound, use appropriate tools such as a chemical-resistant spatula or a syringe to avoid generating dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

3. Post-Handling:

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix organotin waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure: The hazardous waste container should be disposed of through your institution's EHS-approved hazardous waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (or analogous compound data) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 dispose1 Decontaminate Glassware and Surfaces handle2->dispose1 emergency1 Spill or Exposure Occurs? handle2->emergency1 dispose2 Segregate and Collect Hazardous Waste dispose1->dispose2 dispose3 Store Waste in Labeled, Sealed Container dispose2->dispose3 complete Procedure Complete dispose3->complete emergency2 Follow Emergency Protocol (Eyewash, Shower, Spill Kit) emergency1->emergency2 Yes emergency1->complete No emergency3 Notify Lab Supervisor and EHS emergency2->emergency3

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.